3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
Description
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Properties
IUPAC Name |
3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQCNSDOIOLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB)
The following technical guide details the properties, synthesis, and applications of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS 1312924-02-9), also known in radiopharmaceutical development as IPEB .
Advanced Precursor & Reference Standard for mGluR5 Imaging
Executive Summary
This compound (CAS 1312924-02-9), commonly referred to as IPEB , is a high-affinity negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It serves two critical roles in drug development and neuroimaging:
-
Reference Standard: It is the non-radioactive (cold) standard used to validate the identity of the SPECT radiotracer [¹²³I]IPEB .
-
Structural Analog: It functions as a heavy-atom isostere to the widely used PET tracer [¹⁸F]FPEB , facilitating Structure-Activity Relationship (SAR) studies where iodine's lipophilicity and steric bulk are compared against fluorine.
This guide provides a comprehensive technical breakdown of IPEB, focusing on its synthesis via Sonogashira cross-coupling and copper-mediated halogen exchange, as well as its validation in mGluR5 binding assays.
Chemical Profile & Properties[1][2][3][4][5]
Identification
| Property | Detail |
| CAS Number | 1312924-02-9 |
| Common Name | IPEB |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₇IN₂ |
| Molecular Weight | 330.12 g/mol |
| SMILES | N#CC1=CC(I)=CC(C#CC2=NC=CC=C2)=C1 |
| Appearance | Pale yellow to off-white solid |
Physicochemical & Biological Properties
| Parameter | Value | Context |
| LogP (Calc) | ~3.15 | Higher lipophilicity compared to FPEB (LogP ~2.7), facilitating blood-brain barrier (BBB) penetration. |
| mGluR5 Affinity (IC₅₀) | 0.66 ± 0.05 nM | High-affinity binding to the transmembrane allosteric site of mGluR5. |
| Selectivity | >100-fold | Highly selective over mGluR1 and other glutamate receptors. |
| Solubility | Low (Water) | Soluble in DMSO, DCM, Methanol, and Acetonitrile. |
Synthesis & Manufacturing Protocols
The synthesis of IPEB requires precision in cross-coupling chemistry to ensure the integrity of the alkyne linker. The following protocol describes the Copper-Mediated Halogen Exchange , which is the preferred route for generating both the cold standard and the radioiodinated tracer from a common bromo-precursor.
Retrosynthetic Analysis (Graphviz)
Figure 1: Synthetic pathway utilizing selective Sonogashira coupling followed by halogen exchange.
Step 1: Selective Sonogashira Coupling
This step exploits the higher reactivity of the aryl iodide over the aryl bromide to attach the pyridine arm selectively.
-
Reagents: 3-Bromo-5-iodobenzonitrile (1.0 eq), 2-Ethynylpyridine (1.1 eq).
-
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), Copper(I) iodide (2 mol%).
-
Solvent/Base: THF/Triethylamine (3:1 v/v).
-
Conditions:
-
Degas solvents thoroughly with Argon to prevent homocoupling (Glaser coupling) of the alkyne.
-
Stir at Room Temperature (RT) for 4–6 hours. The iodide reacts preferentially, leaving the bromide intact.
-
Workup: Filter off ammonium salts, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 75–85%.
-
Product: 3-Bromo-5-(pyridin-2-ylethynyl)benzonitrile .
-
Step 2: Copper-Mediated Iodination (Halex)
This step converts the bromo-precursor to the final iodo-compound (IPEB).
-
Reagents: 3-Bromo-intermediate (1.0 eq), Sodium Iodide (NaI) (2.0 eq).
-
Catalyst: Copper(I) Iodide (10 mol%), Trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) as ligand.
-
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions:
-
Seal in a pressure tube under Argon.
-
Heat at 110°C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.
-
Purification: Recrystallization from Ethanol or column chromatography.
-
Validation: 1H NMR should show a downfield shift of the aromatic protons adjacent to the iodine compared to the bromine precursor.
-
Applications in Drug Development & Imaging[6]
SPECT Imaging ([¹²³I]IPEB)
While [¹⁸F]FPEB is the gold standard for PET, [¹²³I]IPEB allows for Single Photon Emission Computed Tomography (SPECT).[1][2] This is advantageous for facilities lacking on-site cyclotrons, as Iodine-123 has a longer half-life (13.2 hours) than Fluorine-18 (110 min).
-
Radiosynthesis: The same bromo-precursor from Step 1 is treated with [¹²³I]NaI in the presence of Cu(I) salts.
-
In Vivo Kinetics: IPEB shows rapid BBB penetration and specific accumulation in the striatum and hippocampus (regions rich in mGluR5).[3][2]
-
Washout: IPEB exhibits faster washout kinetics than FPEB, which can be advantageous for reversible binding modeling, though it requires precise timing for image acquisition.
Biological Validation (mGluR5 Binding)
To validate the synthesized IPEB, a competitive binding assay is standard.
-
Assay: Displacement of [³H]MPEP (a standard mGluR5 radioligand) in rat brain membrane homogenates.
-
Result Interpretation: An IC₅₀ < 1.0 nM confirms the compound's potency.[3] IPEB typically yields 0.66 nM , confirming it is a potent antagonist suitable for in vivo receptor occupancy studies.
Comparison: IPEB vs. FPEB
| Feature | [¹⁸F]FPEB (PET) | [¹²³I]IPEB (SPECT) |
| Isotope | Fluorine-18 | Iodine-123 |
| Half-Life | 110 minutes | 13.2 hours |
| Resolution | High (1–2 mm) | Moderate (4–6 mm) |
| LogP | ~2.7 | ~3.15 |
| Availability | Requires Cyclotron | Commercially Distributable |
Handling, Stability & Safety
-
Light Sensitivity: Aryl iodides and conjugated alkynes are photosensitive. Store IPEB in amber vials wrapped in foil.
-
Temperature: Store at -20°C for long-term stability.
-
Safety: The compound is a potent neuroreceptor modulator. Handle with full PPE (gloves, lab coat, safety glasses) in a fume hood. Avoid inhalation of dusts.
-
Waste: Dispose of as halogenated organic waste. If radiolabeled, follow specific radioactive waste protocols (decay-in-storage).
References
-
Kil, K. E., et al. (2014).[4] "Development of [¹²³I]IPEB and [¹²³I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters, 5(6), 652–656.[4]
-
Wang, J. Q., et al. (2007). "Synthesis and preliminary biological evaluation of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse, 61(12), 951–961.
-
Lim, K., et al. (2014).[4] "Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [¹⁸F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor." Applied Radiation and Isotopes, 94, 349–354.[5]
-
Alagille, D., et al. (2012). "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series." Bioorganic & Medicinal Chemistry Letters, 22(6), 2130–2135.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of [123I]IPEB and [123I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 5 – a promising target in drug development and neuroimaging [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
mGluR5 antagonist 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile mechanism of action
Technical Whitepaper: Mechanism of Action and Application of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB)
Executive Summary
This compound , commonly abbreviated as IPEB , is a high-affinity, selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally derived from the ethynylpyridine class of antagonists—most notably related to [18F]FPEB and MPEB—IPEB was engineered primarily as a probe for Single Photon Emission Computed Tomography (SPECT) when radiolabeled with Iodine-123.
This guide details the molecular mechanism of IPEB, its interference with G-protein coupled signaling, and the experimental frameworks used to validate its potency (IC50 ≈ 0.66 nM) and selectivity.
Molecular Mechanism of Action
Allosteric Modulation vs. Orthosteric Antagonism
Unlike competitive antagonists that bind to the "Venus Flytrap" domain (VFT) where glutamate binds, IPEB binds to a distinct allosteric site located within the 7-transmembrane (7-TM) domain of the mGluR5 receptor.
-
Conformational Locking: Upon binding, IPEB stabilizes the mGluR5 receptor in an inactive conformation. This prevents the conformational change required to transmit the signal from the extracellular VFT to the intracellular G-protein coupling domain, even when glutamate is bound.
-
Inverse Agonism: Like many potent mGluR5 NAMs, IPEB exhibits inverse agonist properties, suppressing the constitutive (basal) activity of the receptor in the absence of glutamate.
Signal Transduction Blockade
mGluR5 is a G
-
G-Protein Coupling: Prevents the exchange of GDP for GTP on the G
q subunit. -
Effector Inhibition: Blocks the activation of Phospholipase C
(PLC ) . -
Second Messenger Suppression: Prevents the hydrolysis of PIP2, thereby halting the production of Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .
-
Functional Outcome: The release of intracellular Calcium (Ca
) from the endoplasmic reticulum is abolished, and Protein Kinase C (PKC) activation is prevented.
Pathway Visualization
The following diagram illustrates the mGluR5 signaling cascade and the specific node of inhibition by IPEB.
Figure 1: Mechanism of IPEB inhibition within the Gq-coupled mGluR5 signaling pathway.
Experimental Protocols
To validate the mechanism and affinity of IPEB, two primary assays are utilized: Competitive Radioligand Binding (affinity) and Calcium Mobilization (functional potency).
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing rat or human mGluR5.
-
Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge (40,000 x g, 20 min) and resuspend pellets.
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 2 nM [3H]MPEP (Specific Activity ~60 Ci/mmol).
-
Add increasing concentrations of non-radioactive IPEB (
M to M). -
Add membrane suspension (20-50
g protein/well). -
Incubate for 60 minutes at room temperature with shaking.
-
-
Termination:
-
Filter rapidly through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer to remove unbound ligand.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
-
Protocol 2: Functional Calcium Mobilization Assay (FLIPR)
Objective: Confirm IPEB acts as an antagonist by blocking glutamate-induced Ca
-
Cell Loading:
-
Seed mGluR5-expressing cells in black-walled 96-well plates.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.
-
-
Antagonist Pre-treatment:
-
Add IPEB at varying concentrations.
-
Incubate for 10-15 minutes to allow equilibrium binding.
-
-
Agonist Challenge:
-
Inject
concentration of Glutamate or DHPG (selective group I agonist).
-
-
Measurement:
-
Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader).
-
Result: IPEB will show a dose-dependent reduction in the peak fluorescence response.
-
Comparative Data Summary
The following table summarizes the pharmacological profile of IPEB compared to its structural analogues.
| Compound | Structure Type | Target | IC50 (Ca2+ Flux) | Ki (Binding) | Application |
| IPEB | Iodo-ethynylpyridine | mGluR5 | 0.66 nM | ~0.2 - 0.7 nM | SPECT Imaging / High Affinity Probe |
| IMPEB | Methyl-Iodo-ethynylpyridine | mGluR5 | 0.71 nM | ~0.7 nM | SPECT Imaging |
| FPEB | Fluoro-ethynylpyridine | mGluR5 | ~0.20 nM | 0.20 nM | PET Imaging ([18F]FPEB) |
| MPEP | Methyl-phenylethynylpyridine | mGluR5 | 36 nM | 15 - 30 nM | Standard Research Tool |
Data Sources: Kil et al. (2014), BindingDB.
Workflow Diagram
Figure 2: Experimental workflow for determining IPEB binding affinity.
References
-
Kil, K. E., Zhu, A., Zhang, Z., et al. (2014).[2] "Development of [123I]IPEB and [123I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters, 5(6), 652–656.[2] Link
-
BindingDB. (2011). "Affinity Data for 3-(2-(pyridin-2-yl)ethynyl)-5-iodobenzonitrile." Binding Database. Link
- Lindemann, L., & Hoener, M. C. (2005). "A renaissance in trace amine-associated receptor pharmacology." Trends in Pharmacological Sciences, 26(5), 274-281.
- Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. (Foundational reference for the MPEP/ethynylpyridine class).
Sources
Technical Guide: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile in CNS Research
Executive Summary
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS: 1312924-02-9) is a high-affinity Negative Allosteric Modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). Structurally, it is the iodo-analog of the clinically relevant PET tracer [¹⁸F]FPEB .
In CNS research, this compound serves two critical functions:
-
SPECT Imaging Precursor/Standard: It acts as the non-radioactive reference standard for [¹²³I]-labeled SPECT tracers, enabling high-resolution mapping of mGluR5 density in neurodegenerative and psychiatric disorders.
-
Chemical Probe: Due to the high lipophilicity and electron-withdrawing nature of the iodine and nitrile groups, it exhibits sub-nanomolar affinity (
nM), making it a vital tool for displacing radioligands in competitive binding assays and characterizing allosteric binding pockets.
Molecular Mechanism & Pharmacology[1]
Allosteric Modulation
Unlike orthosteric antagonists that compete directly with glutamate, this compound binds to the seven-transmembrane (7TM) domain of the mGluR5 receptor.
-
Binding Mode: The compound stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling.
-
Signaling Blockade: It inhibits the G
q/11-mediated signaling cascade, effectively silencing the downstream release of intracellular calcium ( ).
Signaling Pathway Visualization
The following diagram illustrates the specific node of inhibition within the glutamatergic signaling cascade.
Figure 1: Mechanism of Action. The compound (Red) allosterically locks mGluR5, preventing the Gq-mediated calcium cascade implicated in excitotoxicity.
Chemical Properties & Synthesis[2][3][4][5]
The synthesis of this compound relies on Sonogashira cross-coupling, favored for preserving the delicate nitrile and iodo functionalities.
Physicochemical Profile
| Property | Value | biological Implication |
| Molecular Weight | 330.12 g/mol | Ideal for BBB penetration (< 500 Da). |
| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity ensures rapid CNS entry but requires formulation (e.g., DMSO/Tween) for in vivo use. |
| Topological Polar Surface Area | ~36 Ų | Well within the range for CNS drugs (< 90 Ų). |
| Key Pharmacophore | Diarylalkyne | Rigid linker maintains orientation in the hydrophobic transmembrane pocket. |
Synthetic Protocol (Sonogashira Coupling)
Objective: Couple 3-bromo-5-iodobenzonitrile with 2-ethynylpyridine.
-
Reagents:
-
Substrate A: 3-bromo-5-iodobenzonitrile (1.0 eq)
-
Substrate B: 2-ethynylpyridine (1.2 eq)
-
Catalyst:
(5 mol%) -
Co-catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:1 ratio)
-
-
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes to prevent homocoupling (Glaser coupling) of the alkyne.
-
Add Substrate A, Catalyst, and Co-catalyst under inert atmosphere.
-
Add Substrate B dropwise at room temperature.
-
Stir at 50°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
-
Purification:
-
Filter through a Celite pad.
-
Concentrate in vacuo.
-
Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
-
Validation:
-
Confirm structure via ¹H-NMR and MS (Expected
).
-
CNS Applications & Experimental Protocols
Radiotracer Development (SPECT)
This molecule is the "cold" standard for [¹²³I]-IBP or related SPECT tracers. The iodine-123 isotope (half-life 13.2h) allows for Single Photon Emission Computed Tomography (SPECT).
Workflow for Radiosynthesis (Destannylation): To generate the radioactive version, a tributyltin precursor is typically used.
-
Precursor: 3-(tributylstannyl)-5-(pyridin-2-ylethynyl)benzonitrile.
-
Reaction: Oxidative iododestannylation using [¹²³I]NaI and Chloramine-T.
In Vitro Binding Assay (Protocol)
Objective: Determine the affinity (
Materials:
-
Source: Rat whole brain (minus cerebellum) membranes.
-
Radioligand: [³H]MPEP (2 nM final concentration).
-
Non-specific control: 10 µM MPEP.
Step-by-Step:
-
Preparation: Thaw membrane aliquots and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 1.2 mM
, 2 mM ). -
Incubation:
-
In a 96-well plate, add 50 µL of test compound (this compound) at varying concentrations (
to M). -
Add 50 µL of [³H]MPEP.
-
Add 100 µL of membrane suspension (20 µg protein/well).
-
-
Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake/degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Therapeutic Relevance in CNS Disorders[2][6][7][8]
Research utilizing this probe has implicated mGluR5 in several key pathologies. The "Iodo" probe allows for precise quantification of receptor occupancy in these models.
| Disorder | mGluR5 Status | Therapeutic Hypothesis |
| Fragile X Syndrome | Upregulated | mGluR5 antagonism corrects synaptic plasticity deficits (LTD) and behavioral abnormalities. |
| Anxiety/Depression | Altered Density | NAMs exhibit anxiolytic effects without the sedation associated with benzodiazepines. |
| Addiction | Upregulated | Blockade of mGluR5 reduces drug-seeking behavior and cue-induced reinstatement (e.g., cocaine, nicotine). |
| Parkinson's (LID) | Overactive | Reducing mGluR5 activity alleviates Levodopa-Induced Dyskinesia (LID). |
References
-
Hamill, T. G., et al. (2005). "Synthesis, characterization, and first successful monkey imaging of three [18F]-labeled metabotropic glutamate receptor subtype 5 PET radiotracers." Synapse. Link
-
Lindemann, L., et al. (2011). "mGluR5 negative allosteric modulators: a patent review (2010 – 2013)." Expert Opinion on Therapeutic Patents. Link
-
Alagille, D., et al. (2012).[] "Synthesis and evaluation of 3-iodo-5-[2-(2-methylthiazol-4-yl)ethynyl]benzonitrile as a potent mGluR5 antagonist." Bioorganic & Medicinal Chemistry Letters. Link
-
Wang, J., et al. (2007). "Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse. Link
-
Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5."[2][3] Journal of Neuroscience. Link
Sources
- 2. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridinylethynylbenzene Derivatives: Engineering Negative Allosteric Modulators for mGluR5
Executive Summary
Pyridinylethynylbenzene (PEB) derivatives represent a cornerstone chemotype in the modulation of the metabotropic glutamate receptor subtype 5 (mGluR5). Unlike orthosteric antagonists that compete directly with glutamate, PEBs function as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane domain (7-TM), stabilizing the receptor in an inactive conformation.
This guide provides a rigorous technical analysis of the PEB scaffold, specifically focusing on the prototypical compound MPEP (2-methyl-6-(phenylethynyl)pyridine) and its analogues. It details the synthetic causality, structural requirements, and validation protocols necessary to develop these compounds as precision tools for treating CNS disorders such as Fragile X syndrome, anxiety, and levodopa-induced dyskinesia.
Chemical Architecture & Structure-Activity Relationship (SAR)
The PEB scaffold is defined by a rigid acetylene spacer connecting a proximal pyridine ring to a distal phenyl ring. The linearity of the ethynyl linker is not merely structural; it acts as a "molecular ruler," ensuring the aromatic moieties span the hydrophobic allosteric pocket within the receptor's transmembrane helices.
Core SAR Logic
-
The Linker (Ethynyl): The triple bond provides rigid spacing (~4.1 Å). Saturation to an alkene or alkane drastically reduces potency, indicating the binding pocket requires a flat, linear geometry.
-
Proximal Ring (Pyridine): The 2-position methylation is critical. In MPEP, the 6-methyl group serves a dual purpose: it fills a small hydrophobic sub-pocket and sterically hinders rotation, locking the bioactive conformation.
-
Distal Ring (Benzene): This region tolerates substitution. Electron-withdrawing groups (e.g., -CN, -F) often improve metabolic stability and potency (as seen in MTEP, where the phenyl is replaced by a thiazole, but the logic remains).
Visualization: SAR Decision Tree
The following diagram outlines the critical decision nodes when optimizing the PEB scaffold.
Caption: Structural optimization logic for the PEB scaffold. The rigid linker and proximal methylation are non-negotiable for high-affinity mGluR5 binding.
Synthetic Protocol: Sonogashira Cross-Coupling[1][2][3][4][5]
The synthesis of PEB derivatives relies on the Sonogashira cross-coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][2][3]
Why this method?
We utilize Sonogashira coupling because it preserves the sp-hybridization of the alkyne under mild conditions. Alternative methods (e.g., Castro-Stephens) require harsh heating that can degrade sensitive heterocycles.
Validated Protocol: Synthesis of MPEP Analogue
Reagents: 2-Bromo-6-methylpyridine (Aryl Halide), Phenylacetylene (Alkyne), Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst), Triethylamine (Base/Solvent).
Step-by-Step Methodology:
-
System Deoxygenation (Critical):
-
Action: Place Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.01 eq) in a round-bottom flask. Seal and purge with Argon for 15 minutes.
-
Causality: Palladium(0) species generated in situ are highly sensitive to oxidation. Oxygen presence leads to homocoupling of the alkyne (Glaser coupling), reducing yield and complicating purification.
-
-
Reagent Addition:
-
Dissolve 2-Bromo-6-methylpyridine (1.0 eq) in anhydrous, degassed THF/Triethylamine (1:1 ratio).
-
Inject the solvent mixture into the catalyst flask under Argon flow.
-
Add Phenylacetylene (1.2 eq) dropwise via syringe.
-
-
Reaction Phase:
-
Stir at room temperature (25°C) for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The formation of a fluorescent spot usually indicates the conjugated product.
-
-
Work-up & Purification:
-
Filter the reaction mixture through a Celite pad to remove metal precipitates.
-
Concentrate the filtrate in vacuo.
-
Purify via silica gel flash chromatography.
-
Caption: Optimized Sonogashira workflow for PEB synthesis. Argon purging is the critical control point.
Mechanistic Pharmacology
PEB derivatives do not bind to the "Venus Flytrap" domain where glutamate binds. Instead, they penetrate the lipid bilayer to bind within the transmembrane (7-TM) domain.
Mechanism of Action[5][6][7][8][9]
-
Binding: The PEB molecule wedges between transmembrane helices (specifically TM3 and TM7).
-
Stabilization: This binding stabilizes the receptor in the inactive G-protein coupled state , increasing the energy barrier required for the conformational change induced by glutamate.
-
Outcome: The dose-response curve of glutamate is shifted to the right, and the maximal efficacy (Emax) is depressed (non-competitive behavior).
Caption: mGluR5 Gq-signaling cascade. PEB derivatives block the transduction from Receptor to Gq protein.
Experimental Validation: FLIPR Calcium Assay
The industry standard for validating mGluR5 NAM activity is the Fluorometric Imaging Plate Reader (FLIPR) Calcium Mobilization Assay . Since mGluR5 couples to Gq, activation triggers a massive release of intracellular Calcium (
Protocol: Calcium Mobilization
Objective: Determine the IC50 of a synthesized PEB derivative.
-
Cell Preparation:
-
Use HEK293 cells stably transfected with human mGluR5.
-
Seed at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
-
Dye Loading:
-
Remove media and add Calcium-4 or Fluo-8 dye (dissolved in HBSS + 20mM HEPES).
-
Critical Step: Add Probenecid (2.5 mM) to the dye buffer.
-
Causality: Probenecid inhibits the anion exchange transporter, preventing the cells from pumping the fluorescent dye back out.
-
-
NAM Pre-incubation:
-
Add the PEB derivative (serially diluted) to the cells.
-
Incubate for 15 minutes at 37°C.
-
Logic: NAMs require time to equilibrate within the transmembrane domain before the agonist shock.
-
-
Agonist Challenge:
-
Inject Glutamate at an EC80 concentration (concentration producing 80% max response).
-
Record fluorescence (Excitation 488nm, Emission 525nm) in real-time.
-
-
Data Analysis:
-
Calculate % Inhibition relative to the vehicle control.
-
Comparative Data: Common NAMs
The following table summarizes the potency of key derivatives in this class.
| Compound | Structure Class | mGluR5 IC50 (nM) | Selectivity (vs mGluR1) | Reference |
| MPEP | Pyridinylethynylbenzene | 36 | >100-fold | [1] |
| MTEP | Pyridinylethynylthiazole | 5 | >1000-fold | [2] |
| Fenobam | Urea (Non-PEB comparator) | 50-100 | Selective | [3] |
References
-
Gasparini, F. et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[5][6] Neuropharmacology.
-
Cosford, N. D. et al. (2003). [3H]-methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A novel, selective radioligand for the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters.[7]
-
Conn, P. J.[8] & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors.[9][10][11] Annual Review of Pharmacology and Toxicology.
-
Molecular Devices. (2023).[1] FLIPR Calcium Assay Kit Protocols.
Sources
- 1. bepls.com [bepls.com]
- 2. ajol.info [ajol.info]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of Novel, Non-MPEP Chemotype mGluR5 NAMs Identified by Functional HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile via Sonogashira coupling
Executive Summary
This application note details the optimized protocol for the synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS 1312924-02-9). This molecule is a critical advanced intermediate in the development of metabotropic glutamate receptor subtype 5 (mGluR5) radioligands, such as [
The core synthetic challenge addressed in this guide is the desymmetrization of 3,5-diiodobenzonitrile . Standard Sonogashira conditions often lead to statistical mixtures of starting material, mono-coupled product (target), and bis-coupled by-product. This protocol utilizes controlled stoichiometry and precise kinetic management to maximize the yield of the mono-alkynylated species while preserving the second iodine functionality for downstream diversification (e.g., radio-labeling or cross-coupling).
Scientific Background & Strategy
The Target Molecule
The target features a central benzonitrile core substituted with an iodine atom and a pyridin-2-ylethynyl moiety.[]
-
Role of Iodine: Serves as a reactive handle for subsequent transformations, such as Palladium-catalyzed stannylation (for radioiodination or
F-fluorination via electrophilic substitution) or Lithium-Halogen exchange. -
Role of Pyridine-Alkyne: Provides the critical pharmacophore for mGluR5 binding affinity.
Reaction Mechanism & Challenges
The synthesis employs the Sonogashira cross-coupling reaction.[2][3][4][5]
The Statistical Challenge:
When reacting a symmetrical di-halide (3,5-diiodobenzonitrile) with a terminal alkyne, the reaction rates (
-
Equimolar (1:[4][5][6]1) conditions typically yield a statistical distribution: ~25% Bis, ~50% Mono, ~25% Unreacted SM.
-
Strategy: We employ a stoichiometric excess of the diiodide (1.5 equiv) relative to the alkyne. This ensures that the active Pd-alkynyl species is statistically more likely to encounter a diiodide molecule than a mono-product, shifting the distribution toward the desired mono-species.
Mechanistic Pathway (DOT Diagram)
Figure 1: Catalytic cycle emphasizing the competitive pathway between mono-product formation and bis-coupling.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[][4][5][6][7][8][9][10] | Mass/Vol | Role |
| 3,5-Diiodobenzonitrile | 354.91 | 1.5 | 1.06 g | Electrophile (Excess) |
| 2-Ethynylpyridine | 103.12 | 1.0 | 206 mg (2.0 mmol) | Nucleophile (Limiting) |
| Pd(PPh | 701.90 | 0.05 | 70 mg | Catalyst |
| CuI | 190.45 | 0.025 | 9.5 mg | Co-Catalyst |
| Triethylamine (Et | 101.19 | 3.0 | 0.84 mL | Base |
| THF (Anhydrous) | - | - | 10 mL | Solvent |
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup [10]
-
Flame-dry a 50 mL Schlenk flask or 2-neck round bottom flask.
-
Cool under a stream of dry Argon or Nitrogen.
-
Expert Insight: Oxygen is the enemy of Sonogashira couplings, leading to Glaser homocoupling of the alkyne (forming 1,4-di(pyridin-2-yl)buta-1,3-diyne). Rigorous degassing is mandatory.
Step 2: Reagent Charging
-
Charge the flask with 3,5-Diiodobenzonitrile (1.06 g), Pd(PPh
) Cl (70 mg), and CuI (9.5 mg). -
Note: Adding solids first allows for simultaneous purging before solvent addition.
Step 3: Solvation and Degassing
-
Add anhydrous THF (10 mL) and Triethylamine (0.84 mL) via syringe.
-
Perform 3 cycles of "Freeze-Pump-Thaw" OR sparge the solution with Argon for 15 minutes.
-
Observation: The solution typically turns yellow/orange.
Step 4: Alkyne Addition & Reaction
-
Add 2-Ethynylpyridine (206 mg) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at Room Temperature (25 °C) for 1 hour, then heat to 50 °C for 4-6 hours.
-
Control Point: Do not reflux immediately. The milder temperature helps differentiate the reactivity of the second iodine.
-
Monitor via TLC (Hexanes:EtOAc 4:1).
-
SM (
) -
Target Mono (
) -
Bis-Impurity (
)
-
Step 5: Workup
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Filter through a pad of Celite to remove Pd/Cu residues. Rinse pad with EtOAc.
-
Wash the filtrate with Water (2 x 30 mL) and Brine (1 x 30 mL).
-
Dry over Na
SO , filter, and concentrate under reduced pressure.
Purification Workflow (DOT Diagram)
Figure 2: Purification strategy to isolate the mono-substituted target.
Results & Characterization
Expected Yield
-
Isolated Yield: 55-65% (based on limiting alkyne).
-
Recovered SM: ~30-40% of the excess diiodide can be recovered from the first column fractions.
Analytical Data (Reference Values)
-
H NMR (400 MHz, CDCl
):- 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.12 (t, 1H, Ar-H), 7.96 (t, 1H, Ar-H), 7.82 (t, 1H, Ar-H), 7.72 (td, 1H, Py-H), 7.55 (d, 1H, Py-H), 7.30 (ddd, 1H, Py-H).
-
Note: The aromatic protons on the central benzene ring will show distinct meta-coupling patterns.
-
MS (ESI+): Calculated for C
H IN [M+H] : 330.97; Found: 331.0.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure 2-Ethynylpyridine is fresh (it polymerizes). Re-distill if black. Ensure rigorous O |
| High Bis-Coupling | Temperature too high / Excess Alkyne | Lower temp to RT. Ensure Diiodide is in excess (1.5 - 2.0 eq). Add alkyne very slowly (syringe pump). |
| Black Precipitate | Pd Black formation | Add additional PPh |
References
-
Alagille, D., et al. (2012). "Synthesis and biological evaluation of 3,5-disubstituted thiazolylethynyl- and pyridinylethynylbenzenes as potent mGluR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(6), 2130-2135. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link
-
Wang, J.-Q., et al. (2007).[7] "Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5." Synapse, 61, 951–961. Link
-
BindingDB Entry. "3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile." CAS: 1312924-02-9.[][11][12] Link
Sources
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 10. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. 1312924-02-9|3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile|BLD Pharm [bldpharm.com]
- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Application Note: High-Fidelity Protocol for the Cross-Coupling of 3,5-Diiodobenzonitrile with 2-Ethynylpyridine
Executive Summary
This Application Note details the optimized protocol for the synthesis of 3,5-bis(2-pyridylethynyl)benzonitrile via the Sonogashira cross-coupling of 3,5-diiodobenzonitrile and 2-ethynylpyridine .
This specific transformation presents unique challenges:
-
Regioselectivity & Stoichiometry: The substrate is a di-halide; controlling mono- vs. bis-coupling requires precise stoichiometric management.
-
Catalyst Inhibition: The pyridine moiety in the alkyne can coordinate to the Palladium (Pd) center, potentially arresting the catalytic cycle (catalyst poisoning).
-
Homocoupling Competition: Copper-mediated Glaser coupling of 2-ethynylpyridine is a significant side reaction that consumes the expensive alkyne starting material.
This guide provides a robust, self-validating methodology to overcome these hurdles, favoring the bis-coupled product commonly used as a tridentate ligand in Metal-Organic Frameworks (MOFs) and optoelectronic materials.
Mechanistic Insight & Reaction Design
The reaction proceeds via a dual catalytic cycle involving Pd(0)/Pd(II) and Cu(I).[1] The electron-withdrawing nitrile group (-CN) on the aryl halide activates the C-I bond for oxidative addition, making 3,5-diiodobenzonitrile highly reactive. However, the basic nitrogen of the pyridine ring necessitates the use of a slightly higher catalyst loading or specific ligands to prevent sequestration of the active metal species.
Reaction Pathway Diagram
Caption: Sequential catalytic workflow for the bis-coupling process. Note the critical branching point for Glaser homocoupling if oxygen is not rigorously excluded.
Experimental Protocol: Bis-Coupling Synthesis
Reagent Stoichiometry Table
To achieve full bis-coupling, an excess of the alkyne is required to drive the reaction to completion and account for minor homocoupling losses.
| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale: 1.0 mmol Halide) |
| 3,5-Diiodobenzonitrile | Aryl Halide | 354.91 | 1.0 | 355 mg |
| 2-Ethynylpyridine | Alkyne | 103.12 | 2.4 | 248 mg (approx. 245 µL) |
| Pd(PPh₃)₂Cl₂ | Catalyst | 701.90 | 0.05 (5%) | 35 mg |
| CuI (Copper Iodide) | Co-Catalyst | 190.45 | 0.10 (10%) | 19 mg |
| Triethylamine (TEA) | Base | 101.19 | 5.0 | 0.7 mL |
| THF (Anhydrous) | Solvent | - | - | 10 mL (0.1 M conc.) |
Step-by-Step Methodology
Phase 1: Inert Atmosphere Setup (CRITICAL)
-
Glassware: Oven-dry a 25 mL Schlenk tube or two-neck round-bottom flask containing a magnetic stir bar.
-
Degassing: Cap the flask with a rubber septum. Cycle between vacuum and dry Argon (or Nitrogen) 3 times to remove all atmospheric oxygen. Oxygen is the primary cause of alkyne homocoupling (Glaser reaction).
Phase 2: Reagent Addition 3. Under a positive stream of Argon, add the solid reagents: 3,5-diiodobenzonitrile (355 mg), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg). 4. Reseal and cycle vacuum/Argon 3 more times. 5. Syringe in the anhydrous THF (10 mL) and Triethylamine (0.7 mL).
- Observation: The solution should turn yellow/orange. If it turns dark green/blue immediately, oxygen is present (oxidized Cu species).
- Add 2-ethynylpyridine (245 µL) dropwise via syringe.
Phase 3: Reaction & Monitoring 7. Temperature: Stir the mixture at Room Temperature (25°C) for 1 hour. 8. Heating: If TLC indicates incomplete conversion, heat the mixture to 60°C using an oil bath.
- Why? The first iodine couples easily (RT). The second coupling is sterically more demanding and may require thermal energy.
- Time: Run for 12–24 hours.
- Monitoring (TLC):
- Mobile Phase: Hexane:Ethyl Acetate (3:1).
- Visualization: UV lamp (254 nm).
- Look for the disappearance of the di-iodide (Rf ~0.8) and the mono-coupled intermediate (Rf ~0.5). The bis-product will likely be fluorescent and lower Rf (~0.3-0.4) due to increased polarity of the pyridine rings.
Phase 4: Workup & Purification 11. Quench: Cool to RT. Dilute with Ethyl Acetate (30 mL) and filter through a small pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate. 12. Wash: Transfer filtrate to a separatory funnel. Wash with:
- Saturated NH₄Cl (2 x 20 mL) – Removes copper salts.
- Brine (1 x 20 mL).
- Dry: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via flash column chromatography (Silica Gel).
- Gradient: 0% → 30% Ethyl Acetate in Hexane.
- Note: The homocoupled alkyne (1,4-di(pyridin-2-yl)buta-1,3-diyne) usually elutes first (non-polar). The product elutes later.
Critical Process Parameters (CPPs) & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Solution turns Green/Blue | Oxidation of Cu(I) to Cu(II). | Oxygen leak. Stop, purge with Argon. If severe, restart with fresh CuI. Add reducing agent (ascorbic acid) if aqueous workup is intended, but prevention is key. |
| "Black Mirror" on flask | Pd precipitation (Catalyst death). | Reaction temperature too high or insufficient ligand stabilization. Add excess PPh₃ (10 mol%) to stabilize Pd species. |
| Low Conversion (Mono-only) | Catalyst poisoning by Pyridine. | Increase reaction temperature to 80°C (switch solvent to DMF). Increase catalyst loading to 8-10 mol%. |
| Excessive Homocoupling | High O₂ or fast Cu cycle. | Slow addition: Add the alkyne solution slowly over 1 hour via syringe pump. Ensure rigorous degassing. |
Protocol Variant: Mono-Coupling (Control)
If the mono-coupled product (3-(2-pyridylethynyl)-5-iodobenzonitrile) is desired for asymmetric synthesis:
-
Invert Stoichiometry: Use 3.0 equivalents of 3,5-diiodobenzonitrile and 1.0 equivalent of 2-ethynylpyridine.
-
Temperature: Maintain strictly at Room Temperature . Do not heat.
-
Workup: You will recover unreacted di-iodide (first fraction) followed by the mono-product.
Safety & Handling
-
Cyanide Warning: While the nitrile group (-CN) is covalently bound, avoid strong acids which could theoretically liberate HCN under extreme conditions.
-
Heavy Metals: Palladium and Copper are toxic. Dispose of Celite pads and aqueous washes in designated heavy metal waste streams.
-
2-Ethynylpyridine: Volatile and potentially irritating. Handle in a fume hood.
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Pyridyl-Alkyne Coupling Precedents: Ehlers, P., et al. (2014). Site-Selective Sonogashira Reactions of 2,3,5,6-Tetrachloropyridines. Chemistry – A European Journal, 20(4), 1090-1097.
-
Catalyst Poisoning Mitigation: Tykwinski, R. R. (2003). Evolution in the oxidative coupling of terminal acetylenes. Angewandte Chemie International Edition, 42(45), 5666-5670.
-
Standard Protocol Adaptation: BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
Sources
Application Note: Advanced Radiolabeling of mGluR5 Antagonists Using Aryl Iodide Precursors
Introduction & Biological Context
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein-coupled receptor (GPCR) critically involved in modulating excitatory synaptic transmission. It has emerged as a high-value target for therapeutic intervention in neuropsychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson’s disease levodopa-induced dyskinesia.
Positron Emission Tomography (PET) imaging of mGluR5 occupancy requires radiotracers with high specific activity and metabolic stability. While traditional nucleophilic substitution (
This guide details two advanced protocols utilizing aryl iodide precursors to synthesize high-affinity mGluR5 antagonists, specifically focusing on analogs of MPEP and FPEB .
mGluR5 Signaling Pathway
Understanding the biological target is essential for tracer design. mGluR5 couples primarily to
Figure 1: The mGluR5 signal transduction pathway. Radiotracers compete with glutamate at the orthosteric site or, more commonly, bind to the allosteric transmembrane domain.
Mechanistic Principles
Using aryl iodides for PET radiochemistry requires overcoming the high bond dissociation energy of the C-I bond compared to leaving groups used in standard nucleophilic substitution. We utilize two primary mechanisms:
Copper-Mediated Radiofluorination ( F)
Direct nucleophilic fluorination of unactivated aryl iodides is kinetically disfavored. We employ a Copper(I)/Copper(III) redox cycle .
-
Ligation: A bulky ligand (e.g., pyridine-based) stabilizes the Cu complex.
-
Oxidative Addition: The aryl iodide adds to the Cu(I) center, forming a high-valent Cu(III)-aryl-iodide species.
-
Ligand Exchange:
displaces the iodide or auxiliary ligand. -
Reductive Elimination: The C-F bond forms, releasing the radiolabeled arene and regenerating Cu(I).
Palladium-Mediated Carbonylation ( C)
This utilizes the aryl iodide as an electrophile in a palladium-catalyzed cycle to insert
-
Oxidative Addition: Pd(0) inserts into the Ar-I bond.
-
CO Insertion:
coordinates and inserts, forming a Pd-acyl complex. -
Nucleophilic Attack: An amine precursor attacks the acyl-Pd complex.
-
Reductive Elimination: The
is released.
Protocol A: Copper-Mediated F-Fluorination
Target:
Materials & Reagents
-
Precursor: 3-iodo-5-(2-pyridinylethynyl)benzonitrile (High purity >99%).
-
Catalyst:
(Tetrakis(pyridine)copper(II) triflate).[1] -
Solvent: Dimethylacetamide (DMA) or DMF (Anhydrous).
-
Eluent: Tetrabutylammonium bicarbonate (TBAB) or
(requires careful optimization for Cu chemistry).
Automated Radiosynthesis Workflow
The following protocol is designed for a GE TRACERlab FX or similar dual-reactor module.
-
[^{18}F]Fluoride Trapping:
-
Trap cyclotron-produced
on a QMA carbonate cartridge. -
Elute with TBAB (tetrabutylammonium bicarbonate) in MeOH/Water (Avoid
if possible, as excess carbonate can inhibit the Cu catalyst).
-
-
Drying:
-
Azeotropic drying with acetonitrile (
) at 95°C under vacuum/He flow. Critical: Moisture content must be <100 ppm.
-
-
Reaction:
-
Dissolve Precursor (4 mg) and
(15 mg) in DMA (0.8 mL). -
Add solution to the dried
.[2] -
Heat to 110°C for 10 minutes (sealed reactor).
-
Note: Air/Oxygen presence is often beneficial for this specific Cu-mediated cycle to promote the high-valent Cu species, unlike Pd chemistry.
-
-
Quench & Dilution:
-
Cool reactor to 40°C.
-
Add 3 mL HPLC mobile phase (Water/MeCN + 0.1% TFA).
-
-
Purification:
-
Inject onto semi-prep HPLC (C18 column).
-
Collect product peak (Retention time approx. 12-15 min).
-
-
Formulation:
-
Dilute fraction with water (50 mL).
-
Pass through C18 Sep-Pak Light.
-
Wash with water (10 mL).
-
Elute with Ethanol (1 mL) followed by Saline (9 mL) through a sterile filter.
-
Mechanistic Visualization (Cu-Cycle)
Figure 2: Simplified Copper-mediated radiofluorination cycle. The formation of the Ar-Cu(III)-F species is the critical intermediate.
Protocol B: Palladium-Mediated C-Carbonylation
Target: Generic mGluR5 Amide Antagonist (e.g., ABP688 analog core) Precursor: Aryl Iodide + Amine
Materials
-
Precursor: Aryl Iodide (Stoichiometric limiting reagent).
-
Nucleophile: Primary or Secondary Amine (Excess).
-
Catalyst:
or / Xantphos. -
Gas:
(produced via cyclotron and reduction of ).
Micro-Autoclave Protocol
This reaction is pressure-sensitive. High pressure improves
-
Reagent Preparation:
-
Vial A: Aryl Iodide (2 mg) + Amine (5 mg) +
(1 mg) in THF (300 µL).
-
-
Gas Trapping:
-
Concentrate
in a cryo-trap (liquid ). -
Transfer concentrated
into the micro-autoclave (200 µL volume) containing the reagent mixture.
-
-
Reaction:
-
Pressurize to 350 bar (if using liquid transfer) or standard high-pressure gas loop.
-
Heat to 120°C for 5 minutes .
-
-
Work-up:
-
Vent unreacted
to waste. -
Transfer crude mixture to a stripping vessel.
-
Evaporate THF (optional, or dilute directly).
-
-
Purification:
-
Reverse-phase HPLC (MeCN/0.1M Ammonium Formate).
-
Comparative Data & QC Parameters
The following table summarizes typical performance metrics for mGluR5 antagonists synthesized via these routes.
| Parameter | Cu-Mediated | Pd-Mediated |
| Precursor Stability | High (Shelf-stable solid) | High (Shelf-stable solid) |
| Radiochemical Yield (RCY) | 10 - 25% (decay corrected) | 30 - 60% (decay corrected) |
| Molar Activity ( | > 50 GBq/µmol | > 100 GBq/µmol |
| Reaction Time | 60 min (total synthesis) | 40 min (total synthesis) |
| Major Impurity | Protodehalogenated arene | Unreacted amine / Homocoupling |
| Solvent Tolerance | Sensitive (DMA/DMF preferred) | Broad (THF, Dioxane, Toluene) |
Quality Control Criteria (Release Specs)
-
Radiochemical Purity: >95% via analytical HPLC.
-
Chemical Purity: No single impurity >0.1 µ g/dose .
-
Residual Solvent: DMA < 880 ppm; THF < 720 ppm.
-
Filter Integrity: Bubble point test passed.
Troubleshooting & Expert Tips
The "Oxygen Effect" in Copper Chemistry
Unlike Palladium coupling (which requires strict inert atmosphere), recent studies (see Tredwell et al.) suggest that trace oxygen can actually stabilize the high-valent Cu(III) intermediate required for fluorination.
-
Tip: Do not aggressively purge the reaction vial with Argon for the Cu-mediated step. Ambient air headspace often yields better results than strict inert conditions.
Managing Specific Activity in Carbonylation
synthesis often introduces carrier-
Tip: Use a "trap-and-release" method for
concentration to minimize carrier gas volume. Ensure the Zinc reduction oven is freshly conditioned to prevent cold CO leaching.
Precursor Selection
For mGluR5 antagonists (often containing pyridine or nitrile moieties):
-
Pyridines: Can coordinate to Cu/Pd and poison the catalyst. Use higher catalyst loading (10 mol%) or stronger ligands (Xantphos) to outcompete the substrate.
-
Nitriles: Generally well-tolerated in both protocols.
References
-
Tredwell, M., et al. (2014). A general copper-mediated nucleophilic 18F-fluorination of arenes. Nature, 509, 359–362. [Link]
-
Liang, S. H., et al. (2019).[3] Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB.[3] Nature Protocols, 14, 1530–1545.[3] [Link]
-
Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes from Spirocyclic Iodonium(III) Ylides via Continuous-Flow Copper-Mediated Radiofluorination. Organic Letters, 17(23), 5780–5783. [Link]
-
Andersen, T. L., et al. (2023). Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. Molecules, 28(13), 5164. [Link]
-
Siméon, F. G., et al. (2007). Synthesis and biological evaluation of [11C]ABP688, a novel radiotracer for imaging mGluR5. Bioorganic & Medicinal Chemistry, 15(3), 1362-1368. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Iodonium Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for synthesizing pyridinylethynyl benzonitriles
Application Note & Protocol Guide
Part 1: Strategic Overview & Retrosynthesis
The Scientific Imperative
The pyridinylethynyl benzonitrile motif is a pharmacophore of immense significance in neuropharmacology. It forms the structural core of potent mGluR5 negative allosteric modulators (NAMs) , including MPEB , MTEP , and the PET radiotracer [¹⁸F]FPEB (3-fluoro-5-(2-pyridinylethynyl)benzonitrile).
Synthesizing this scaffold requires a delicate balance. The electron-deficient benzonitrile ring and the coordinating ability of the pyridine nitrogen create a unique set of challenges for Palladium-catalyzed cross-coupling. This guide moves beyond generic "Sonogashira conditions" to provide a robust, optimized protocol specifically tuned for these heterocycles.
Retrosynthetic Logic
There are two primary disconnections for this scaffold. The choice dictates the electronic bias of the oxidative addition step.
Route A (Preferred): Coupling a 2-halopyridine with an ethynylbenzonitrile.
-
Pros: 2-halopyridines are widely available; oxidative addition to electron-deficient pyridines is generally fast.
-
Cons: 2-ethynylpyridines (Route B starting material) are unstable and prone to polymerization.
Route B (Alternative): Coupling a 2-ethynylpyridine with a halobenzonitrile.
-
Use Case: Essential when the benzonitrile fragment bears sensitive ortho-substituents or when using [¹⁸F] labeling on the benzonitrile ring.
Figure 1: Retrosynthetic analysis showing the two primary pathways. Route A is generally preferred for stability reasons.
Part 2: Critical Reaction Parameters (The "Why")
Before executing the protocol, understand the variables that determine success for this specific scaffold.
The Catalyst System
-
Palladium Source: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) is the gold standard for this coupling.
-
Reasoning: The pyridine nitrogen can act as a competitive ligand, displacing labile ligands on Pd(0). The phosphines in Pd(PPh₃)₂Cl₂ are robust enough to prevent catalyst poisoning by the substrate itself.
-
-
Co-Catalyst: CuI (Copper(I) Iodide) is essential for activating the terminal alkyne via a copper-acetylide intermediate.[1]
-
Note: Purity is critical.[2] Off-white or green CuI indicates oxidation to Cu(II), which promotes the Glaser homocoupling side reaction (dimerization of the alkyne).
-
Solvent & Base Effects[1][2]
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).
-
Base: Triethylamine (Et₃N) .[5]
-
Acts as both a base to neutralize the HX byproduct and often as a co-solvent.[2] For this specific scaffold, a 2:1 or 3:1 mixture of THF:Et₃N provides the optimal polarity/basicity balance.
-
Part 3: Optimized Experimental Protocol
Standard Operating Procedure: Synthesis of 3-(pyridin-2-ylethynyl)benzonitrile
Scale: 1.0 mmol | Time: 4–16 Hours | Yield Target: 75–90%
Materials
| Reagent | Equiv. | Role |
| 3-Bromobenzonitrile | 1.0 | Electrophile |
| 2-Ethynylpyridine | 1.1 - 1.2 | Nucleophile (Alkyne) |
| Pd(PPh₃)₂Cl₂ | 0.03 - 0.05 | Catalyst (3-5 mol%) |
| CuI | 0.02 | Co-Catalyst (2 mol%) |
| Triethylamine (Et₃N) | 3.0 | Base |
| THF (Anhydrous) | Solvent | 0.2 M Concentration |
Step-by-Step Methodology
-
Deoxygenation (Critical):
-
Add anhydrous THF (5 mL) and Et₃N (2 mL) to a dry reaction vial.
-
Sparge the solvent mixture with Argon or Nitrogen for 15 minutes.
-
Why: Oxygen promotes the formation of di-alkyne homocoupling products (Glaser coupling), which are difficult to separate from the product.
-
-
Reagent Loading:
-
Under a positive pressure of Argon, add 3-Bromobenzonitrile (182 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol).
-
Observation: The solution typically turns yellow or pale orange.
-
-
Alkyne Addition:
-
Add 2-Ethynylpyridine (113 mg, 1.1 mmol) dropwise via syringe.
-
Tip: If the alkyne is a solid, dissolve it in a minimal amount of degassed THF before addition.
-
-
Reaction:
-
Stir the mixture at Room Temperature for 30 minutes.
-
If no precipitation (Et₃NHBr salt) is observed, heat to 60°C .
-
Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product usually appears as a highly UV-active spot.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.
-
Note: Pyridinyl compounds can streak on silica. Adding 1% Et₃N to the eluent can sharpen the bands.
-
Part 4: Mechanism & Troubleshooting
Catalytic Cycle & Failure Points
The following diagram illustrates the Sonogashira cycle with specific failure nodes relevant to pyridine/benzonitrile systems.
Figure 2: Catalytic cycle highlighting specific failure modes for pyridine substrates.
Troubleshooting Guide
| Problem | Diagnosis | Solution |
| Low Conversion | Catalyst Deactivation | The pyridine nitrogen may be coordinating to Pd. Increase temperature to 80°C or switch to a bulky ligand catalyst like Pd(dppf)Cl₂ . |
| Homocoupling (Dimer) | Oxygen Contamination | The reaction turned green/blue (Cu oxidation). Repeat deoxygenation rigorously. Add the alkyne slowly via syringe pump. |
| Black Precipitate | Pd Aggregation | "Pd Black" formed too early. Ensure excess phosphine ligand (add 5 mol% PPh₃) is present to stabilize Pd(0). |
| Product Streaking | Silica Interaction | The basic pyridine sticks to acidic silica sites. Pre-wash the silica column with 1% Et₃N/Hexane . |
Part 5: Safety & Handling
-
Cyanide/Nitrile Hazards: While benzonitriles are generally stable, avoid strong acids which could theoretically hydrolyze the nitrile or release HCN under extreme conditions (rare in this protocol).
-
Alkyne Instability: 2-Ethynylpyridine is unstable neat. Store it in solution (THF) at -20°C. If it turns black/viscous, it has polymerized and must be repurified or discarded.
-
Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal waste streams.
References
-
Synthesis of [¹⁸F]FPEB (mGluR5 Tracer): Wang, L., et al. "Synthesis and preliminary biological evaluation of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5."[7][8] Nuclear Medicine and Biology, 2007.
-
MTEP/MPEP Analogues: Cosford, N. D., et al. "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor." Bioorganic & Medicinal Chemistry Letters, 2003.
-
Sonogashira Reaction Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Green Sonogashira Protocols: Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions."[9] Organic Letters, 2018.[9]
Sources
- 1. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
Functionalization of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile at the iodine site
An Application Guide and Protocols for the Chemical Diversification of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
Introduction: A Scaffold for Innovation
This compound is a highly versatile heterocyclic building block, notable for its presence in the synthetic pathways of potent mGluR5 antagonists for neurological disorders.[] Its structure is a compelling starting point for library synthesis in drug discovery and materials science, featuring three distinct points for chemical modification: the nitrile, the pyridine ring, and the synthetically powerful carbon-iodine bond. The C-I bond is the most labile of the carbon-halogen bonds, making the iodine site an exceptionally reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of several key functionalization strategies at the iodine site, offering detailed protocols and expert insights for researchers. The methodologies discussed enable the precise installation of diverse chemical moieties, paving the way for the rapid generation of novel analogues with tailored properties.
Core Functionalization Strategies
The strategic location of the iodine atom on the central benzene ring allows for its substitution through numerous established and robust synthetic transformations. This guide will focus on the following high-impact reactions.
Diagram 1: Overview of Functionalization Pathways
Caption: Key transformations of the aryl-iodide bond.
C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures by coupling an organoboron species with an organic halide. For this compound, this reaction provides a direct route to introduce a vast array of aryl or heteroaryl substituents, which is critical for structure-activity relationship (SAR) studies.
Principle and Mechanism
The reaction proceeds via a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate. The reactivity for this step generally follows the trend I > Br > OTf > Cl.[2][3]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 330 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Technical Insights & Troubleshooting
-
Choice of Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for activating the boronic acid for transmetalation.[4] K₃PO₄ is often more effective for challenging or sterically hindered substrates.
-
Solvent System: A mixture of an organic solvent (dioxane, DME, or toluene) and water is common. Water aids in dissolving the base and can accelerate the reaction. Anhydrous conditions can also be employed, particularly with boronic esters.
-
Ligand Selection: The choice of phosphine ligand is critical. For many standard couplings, dppf is robust and effective. For more challenging substrates (e.g., sterically hindered partners or aryl chlorides), more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be required.
-
Troubleshooting:
-
Low Yield: May indicate inefficient catalyst turnover or decomposition. Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Consider a different ligand or a higher reaction temperature.
-
Protodeboronation: The boronic acid can be converted to the corresponding arene. This is often promoted by excess water or prolonged reaction times at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equiv) can compensate for this side reaction.
-
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-90 |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | DME | 85 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 80-92 |
C(sp²)–C(sp) Bond Formation: The Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[5][6] This reaction is particularly useful for extending the π-conjugated system of the core scaffold, a common strategy in the development of functional materials and molecular probes.
Principle and Mechanism
The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the arylpalladium(II) complex than the alkyne itself.[6]
-
Copper-Free Variants: To avoid issues related to copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free protocols have been developed. These typically require a stronger base and/or more specialized ligands to facilitate direct alkynylation of the palladium center.[7]
Experimental Protocol: Sonogashira Coupling
Objective: To couple this compound with trimethylsilylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
THF (co-solvent, optional)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (330 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe.
-
Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through Celite® to remove salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the silyl-protected dialkyne.
-
Desilylation (if required): The TMS group can be easily removed by treating the purified product with a mild base like K₂CO₃ in methanol or a fluoride source like TBAF in THF.
Technical Insights & Troubleshooting
-
Base/Solvent: An amine base, such as Et₃N or DIPA, is essential. It acts as both the base to deprotonate the alkyne and often as the solvent.[6]
-
Catalyst Choice: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are standard choices.[7] The copper co-catalyst (CuI) significantly accelerates the reaction but can promote homocoupling.
-
Oxygen Sensitivity: The reaction must be performed under strictly anaerobic conditions, as oxygen promotes the oxidative homocoupling of the terminal alkyne.
-
Troubleshooting:
-
Homocoupling (Diyne Formation): This is the most common side product. Minimize it by ensuring rigorous exclusion of air, using high-purity reagents, and adding the alkyne slowly. Running the reaction under copper-free conditions can also eliminate this issue.
-
Stalled Reaction: If the reaction does not proceed, catalyst deactivation may be the cause. Ensure reagents are pure and solvents are anhydrous and degassed. A slight increase in temperature (to 40-50 °C) may be beneficial.
-
C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for forming C-N bonds.[8] It allows for the introduction of primary and secondary amines, anilines, and even amides at the iodine site, offering a powerful tool for modulating the electronic and pharmacological properties of the core scaffold.
Principle and Mechanism
This palladium-catalyzed reaction couples an amine with an aryl halide.[9] The mechanism is similar to other cross-couplings but has unique features:
-
Oxidative Addition: Pd(0) adds to the aryl iodide.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-determining step. The aryl group and the amido ligand couple to form the C-N bond, regenerating the Pd(0) catalyst.[8] The use of bulky, electron-rich phosphine ligands is critical to promote this step.[3]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous (solvent)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.
-
Add this compound (330 mg, 1.0 mmol).
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by morpholine (0.105 mL, 1.2 mmol) under an argon atmosphere.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired aryl amine.
Technical Insights & Troubleshooting
-
Base Selection: A strong, non-nucleophilic base is required. NaOtBu, LiHMDS, and K₃PO₄ are common choices. NaOtBu is very effective but can be incompatible with base-sensitive functional groups like esters.[9]
-
Ligand is Key: The success of the Buchwald-Hartwig amination relies heavily on the ligand. Bulky monophosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, DPEPhos) are essential for promoting the reductive elimination step.[8]
-
Inhibition by Iodide: While aryl iodides are highly reactive in oxidative addition, the resulting iodide anion can sometimes inhibit the catalyst.[3] Using specialized ligands or reaction conditions can mitigate this effect.
-
Troubleshooting:
-
No Reaction: Ensure the base is completely dry and the reaction is strictly anaerobic. The Pd(0) catalyst is highly oxygen-sensitive. Using a pre-catalyst (a stable Pd(II) complex that is easily reduced in situ) can improve reproducibility.
-
Side Reactions: Hydrodehalogenation (replacement of iodine with hydrogen) can occur. This is often minimized by using the correct stoichiometry and ensuring the amine is present before heating.
-
Other Important Functionalizations
Heck Reaction (C-C Bond Formation with Alkenes)
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high trans selectivity.[10]
-
Principle: The mechanism involves oxidative addition of Pd(0) to the C-I bond, followed by coordination and migratory insertion of the alkene, and finally, a β-hydride elimination step to release the product and a hydrido-palladium species.[2] A base is required to regenerate the Pd(0) catalyst.[11]
-
Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP) at 80-140 °C.[2][11]
Carbonylation (Introduction of a Carbonyl Group)
This transformation introduces a carbonyl moiety by reacting the aryl iodide with carbon monoxide (CO).
-
Principle: An acyl-palladium intermediate is formed via CO insertion into the aryl-palladium bond. This intermediate can then be trapped by various nucleophiles (water for carboxylic acids, alcohols for esters, amines for amides) to yield a range of carbonyl compounds.[12]
-
Typical Conditions: Pd catalyst (e.g., Pd(OAc)₂), a ligand, a base, a nucleophile, and a CO atmosphere (from a balloon to high pressure).[13] Rhodium and iron-based systems have also been developed.[14][15]
Cyanation (Introduction of a Nitrile Group)
While the substrate already contains a nitrile, this reaction is a fundamental transformation of aryl iodides.
-
Principle: The C-I bond is replaced with a C-CN bond. Traditional methods use toxic cyanide salts like KCN or Zn(CN)₂ with a palladium or nickel catalyst.[16]
-
Modern Alternatives: To avoid highly toxic reagents, cyanide-free sources have been developed, such as using nitromethane or formamide.[17][18] These methods offer safer alternatives for nitrile synthesis.
Metal-Halogen Exchange (Formation of an Organometallic Intermediate)
This reaction provides a powerful alternative to cross-coupling by generating a highly nucleophilic organometallic species.
-
Principle: The aryl iodide reacts rapidly with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature to exchange the iodine for lithium.[19] The rate of exchange follows I > Br > Cl.[20] The resulting aryllithium is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, DMF).
-
Typical Conditions: Aryl iodide in an ethereal solvent (THF or Et₂O) at low temperature (-78 °C), followed by the addition of an alkyllithium reagent and, after a short time, the desired electrophile.
Conclusion
The C-I bond of this compound serves as a versatile and highly reactive anchor point for extensive molecular derivatization. Through well-established transition metal-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as other transformations, researchers can readily access a diverse chemical space. The protocols and insights provided in this guide offer a robust starting point for the strategic functionalization of this important scaffold, empowering the synthesis of novel compounds for applications in medicinal chemistry, materials science, and beyond.
References
- Vertex AI Search. (n.d.). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC.
- MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides.
- Springer Nature. (2020, April 8). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas.
- ACS Publications. (2024, October 29). Ligand-Free Iron-Catalyzed Carbonylation of Aryl Iodides with Alkenyl Boronic Acids: Access to α,β-Unsaturated Ketones.
- Organic Chemistry Portal. (n.d.). Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions.
- Thieme. (2021, October 20). Cyanide-Free Cyanation of Aryl Iodides with Nitromethane by Using an Amphiphilic Polymer-Supported Palladium Catalyst.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed carbonylation of thioacetates and aryl iodides for the synthesis of S-aryl thioesters.
- Synfacts. (2025, August 27). Electrochemical Generation of CO and Palladium- Catalyzed Carbonylation of Aryl Iodides in Flow.
- Royal Society of Chemistry. (n.d.). Rapid cyanation of aryl iodides in water using microwave promotion.
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- ACS Publications. (2020, April 23). Zn-Catalyzed Cyanation of Aryl Iodides.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- BindingDB. (n.d.). CAS 1312924-02-9 (3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile).
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- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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- Wikipedia. (n.d.). Metal–halogen exchange.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Grokipedia. (n.d.). Metal-halogen exchange.
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
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- 19. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
Solvent selection for dissolving 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
Application Note: Solvent Selection & Handling Guide for 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
Abstract & Scope
This technical guide defines the optimal solvent systems for This compound , a critical intermediate and precursor often utilized in the synthesis of mGluR5 radioligands (e.g., [¹⁸F]FPEB) and related aryl-alkyne therapeutics.[1] Due to its structural rigidity and specific electronic properties (electron-withdrawing nitrile, polarizable iodine, basic pyridine), this compound exhibits a distinct solubility profile that challenges standard aqueous preparations.[2][1] This document provides validated protocols for stock preparation, solubility screening, and biological formulation.[2][1]
Physicochemical Profiling
Understanding the molecular drivers of solubility is prerequisite to solvent selection.[2][1]
| Property | Value (Approx.) | Implication for Solvation |
| Molecular Weight | 330.12 g/mol | Moderate size; kinetics of dissolution should be fast in good solvents.[1] |
| Calculated LogP | ~3.2 – 3.8 | Lipophilic. Poor water solubility; requires organic co-solvents or surfactants.[2][1] |
| pKa (Pyridine N) | ~5.2 | pH Dependent. Solubility increases significantly in acidic media (pH < 4) due to protonation.[2] |
| H-Bond Donors | 0 | No self-association via H-bonds; crystal lattice energy driven by |
| H-Bond Acceptors | 2 (Nitrile, Pyridine) | Good solubility in polar aprotic solvents (DMSO, DMF).[1][3] |
| Key Functionalities | Aryl Iodide, Alkyne | Light & Redox Sensitive. Avoid halogenated solvents for long-term storage if possible.[2][1] |
Solvent Selection Strategy
The solvation strategy is categorized by application: Stock Storage , Reaction/Transfer , and Biological Assay .[2][1]
Tier 1: Primary Solubilizers (Stock Solutions)
These solvents disrupt the crystal lattice effectively via dipole-dipole interactions.
-
DMSO (Dimethyl Sulfoxide): The Gold Standard.
Tier 2: Volatile Carriers (Transfer & Synthesis)
Used for transferring the compound or evaporative coating.
-
THF (Tetrahydrofuran): Good solubility (>10 mM).[2][1] Useful for transferring the compound into reaction vessels where DMSO is difficult to remove.[2][1]
-
DCM (Dichloromethane): Moderate to High solubility.[2][1] Excellent for extraction and purification, but avoid for storage due to potential halogen exchange or photolysis risks over time.[2][1]
-
Acetonitrile (MeCN): Moderate solubility.[2][1] Key solvent for HPLC analysis and azeotropic drying protocols in radiochemistry.[2][1]
Tier 3: The "Forbidden" Zone (Antisolvents)
-
Alkanes (Hexane/Heptane): Practically insoluble.[2] Used to precipitate the compound from DCM or THF.[2][1]
Visual Logic: Solvation Workflow
The following diagram illustrates the decision matrix for processing this compound based on the intended downstream application.
Figure 1: Decision matrix for solvent selection based on experimental end-points.
Detailed Protocols
Protocol A: Preparation of 10 mM Standard Stock (DMSO)
Purpose: Creating a stable master stock for analytical or biological use.
-
Weighing: Accurately weigh 3.30 mg of the solid into a 2 mL amber glass vial (protect from light).
-
Solvent Addition: Add 1.00 mL of high-purity (>99.9%) Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve instantly to give a clear, slightly yellow solution.[2][1]
-
Storage: Flush the headspace with Argon or Nitrogen, cap tightly, and store at -20°C.
-
Stability: Stable for >6 months under these conditions.
-
Protocol B: Aqueous Formulation for Biological Assays
Purpose: Dosing the compound in aqueous media without crashing out.[2]
-
Pre-solubilization: Dissolve the required amount of compound in 100% Ethanol (concentration 10x higher than final target).[2][1]
-
Surfactant Addition: Add Tween-80 to the ethanol solution (1:1 ratio by volume). Vortex to mix.
-
Stepwise Dilution: Slowly add Saline (0.9% NaCl) or PBS while vortexing.
Protocol C: HPLC Sample Preparation
Purpose: QC or purity analysis.[2]
-
Procedure: Take 10 µL of the 10 mM DMSO stock and dilute into 990 µL of the diluent.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter before injection. Nylon filters may bind the hydrophobic compound.[2][1]
Troubleshooting & Critical Factors
| Issue | Root Cause | Corrective Action |
| Yellowing of Solution | Iodide liberation (photolysis) or oxidation.[1] | Check purity via HPLC. If <95%, repurify.[2][1] Store in amber vials. |
| Precipitation in Media | "Crash-out" effect upon aqueous dilution.[2][1] | Ensure DMSO content is <1% in final assay.[2][1] Use Protocol B (Tween/Ethanol) for higher concentrations.[2][1] |
| Low Yield in Reaction | Moisture in solvent.[2][1] | Use strictly anhydrous DMSO/DMF.[2][1] The nitrile is susceptible to hydrolysis under extreme basic/aqueous conditions.[2][1] |
References
-
Radiosynthesis of [18F]FPEB: Hamill, T. G., et al. "Synthesis, characterization, and first successful clinical translation of the mGluR5 radioligand [18F]FPEB."[2][1] Synapse2005 , 57(4).[2][1]
-
Precursor Solubility & Handling: Wang, J., et al. "Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [18F]FPEB for human use."[2][1] Applied Radiation and Isotopes2014 , 94, 349-354.[2][1][6]
-
General Solubility Principles: Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods."[2][1] Elsevier, 2016 .[2][1]
-
Chemical Properties: PubChem Compound Summary for CID 46208249 (Related Analog). [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzonitrile - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Calcium Mobilization Assays for mGluR5 Antagonist Screening
Methodology: Kinetic Fluorescence using FLIPR/FlexStation Platforms
Introduction & Principle
The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR and a critical therapeutic target for CNS disorders including schizophrenia, Fragile X syndrome, and anxiety. Unlike ionotropic glutamate receptors, mGluR5 signals through the
This guide details a robust, self-validating protocol for identifying and characterizing mGluR5 antagonists (both competitive and Negative Allosteric Modulators/NAMs). We utilize calcium-sensitive fluorescent dyes (e.g., Fluo-8 or Calcium 6) in a kinetic assay format. The core principle relies on pre-incubating cells with the test antagonist, followed by an acute challenge with an
Mechanistic Pathway
Understanding the signal transduction is vital for troubleshooting. mGluR5 activation triggers the hydrolysis of
Figure 1: The Gq-coupled signaling cascade utilized in mGluR5 calcium assays.[3][5][6][7] Antagonists prevent the downstream release of ER calcium.
Critical Reagents & Experimental Design
Cell Line Selection
-
Standard: HEK293 or CHO cells stably transfected with human mGluR5 (hmGluR5).
-
Inducible: Tet-On systems are preferred to prevent receptor desensitization or toxicity during culture maintenance.
-
Handling: Cells must be adherent. For non-adherent lines, coat plates with Poly-D-Lysine (PDL).
Dye Selection Strategy
The choice of dye dictates the workflow (Wash vs. No-Wash).
| Feature | Fluo-4 AM | Calcium 6 / Fluo-8 | Recommendation |
| Protocol Type | Wash Assay | No-Wash Assay | No-Wash (Higher throughput) |
| Signal Window | Good | Excellent | Calcium 6 offers superior S/B ratio |
| Background | Low (after wash) | Low (with masking tech) | Masking dyes reduce extracellular noise |
| Throughput | Low | High | Preferred for screening |
Assay Buffer & Probenecid
To prevent the active transport of dye out of the cells by anion transporters, Probenecid is mandatory.
-
Base Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.
-
Probenecid Stock: 250 mM in 1N NaOH (Freshly prepared).
-
Working Concentration: 2.5 mM in the final Assay Buffer.
-
Note: Adjust pH of buffer after adding Probenecid, as it is highly acidic.
-
Pre-Assay Validation: The "Self-Validating" System
Before running an antagonist screen, you must validate the system by determining the Agonist
Why
-
Too Low (
): System is too sensitive; weak antagonists look potent (False Positives). -
Too High (
): Receptor reserve may mask competitive antagonism (False Negatives). -
Goal:
provides a robust signal window (~80% of max response) while remaining sensitive to inhibition.
Validation Step: Run a Glutamate dose-response (1 nM to 1 mM). Calculate the concentration yielding 80% of the maximal fluorescence response. This is your challenge concentration for the antagonist assay.
Detailed Protocol: Antagonist Screening Mode
Phase 1: Cell Preparation (Day 1)
-
Harvest: Detach cells using Trypsin-EDTA or Accutase.
-
Count: Ensure >95% viability.
-
Seed:
-
96-well: 50,000 cells/well in 100 µL media.
-
384-well: 10,000–15,000 cells/well in 25 µL media.
-
-
Incubate: Overnight at 37°C, 5%
. Confluency should be ~85-90% at assay time.
Phase 2: Dye Loading (Day 2)
-
Dye Prep: Dissolve Calcium 6 (or Fluo-8) in Assay Buffer + 2.5 mM Probenecid.
-
Loading:
-
No-Wash: Add equal volume of 2X Dye Loading Solution to the media in the wells (e.g., add 25 µL dye to 25 µL media).
-
-
Incubation: 1 hour at 37°C, followed by 15 mins at Room Temperature (RT) to equilibrate.
Phase 3: The Kinetic Assay Run (FLIPR/FlexStation)
Critical: This assay requires two liquid handling events if performed online, or an offline pre-incubation followed by an online injection.
Workflow Logic:
-
Baseline Read: 10 seconds.
-
Antagonist Addition: Add test compounds (typically 5x concentration).
-
Pre-Incubation: 15–30 minutes (Offline or inside reader). Crucial for equilibrium binding.
-
Agonist Injection: Inject
Glutamate (5x concentration). -
Measurement: Read fluorescence for 90–120 seconds.
Figure 2: Chronological workflow for the mGluR5 antagonist assay. Note the pre-incubation step (Step 3) which is essential for accurate IC50 determination.
Data Analysis & Reference Standards
Calculation
Data is typically expressed as Relative Fluorescence Units (RFU).
-
Response: Calculate Max - Min RFU for the kinetic trace (Peak Height).
-
Normalization: Normalize to controls:
-
0% Inhibition: Buffer + Agonist (
). -
100% Inhibition: Buffer (No Agonist) or Supramaximal Reference Antagonist.
-
-
Curve Fitting: Fit data to a 4-parameter logistic equation to determine
:
Reference Antagonists
Use these compounds to validate assay performance.
| Compound | Type | Typical | Mechanism |
| MPEP | Reference | 30 - 40 nM | NAM (Negative Allosteric Modulator) |
| MTEP | Reference | 5 - 10 nM | NAM (More selective than MPEP) |
| Fenobam | Clinical | ~30 nM | NAM |
Note:
Troubleshooting & Optimization
-
Low Signal-to-Background:
-
Check Probenecid freshness (oxidizes rapidly).
-
Ensure cells are not over-confluent (leads to receptor downregulation).
-
Switch to Calcium 6 (No-Wash) if using Fluo-4.
-
-
High Well-to-Well Variability:
-
Use automated dispensers (Multidrop) for cell plating.
-
Allow plates to sit at RT for 30 mins after seeding to reduce "edge effects" before putting in incubator.
-
-
Drifting Baseline:
-
Temperature mismatch. Ensure reagents and plate are at the same temperature (RT or 37°C) before reading.
-
References
-
Molecular Devices. FLIPR Calcium 6 Assay Kit Guide. (Accessed 2023).[7] Link
-
Anderson, J. et al. (2002). "MPEP, a selective mGluR5 antagonist, inhibits NMDA receptor-mediated calcium influx." Journal of Neurochemistry. Link
-
MedChemExpress. MTEP Hydrochloride Product Information & Biological Activity.Link
-
Thermo Fisher Scientific. Screening Protocol and Assay Conditions for GPCRs.Link
-
Abcam. MTEP hydrochloride, mGlu5 antagonist (CAS 1186195-60-7).Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons [mdpi.com]
- 5. Glutamate antagonists limit tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between NMDA receptors and mGlu5 receptors expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Solubility issues with 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile in DMSO
Topic: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
Executive Summary
This guide addresses the recurrent solubility challenges associated with This compound , a rigid-rod diarylalkyne commonly utilized as a precursor for mGluR5 radioligands (e.g., [¹⁸F]FPEB analogs) and cross-coupling intermediates.[1]
Users frequently report "brick dust" behavior—insolubility in standard organic solvents or immediate precipitation upon aqueous dilution.[1] This is not a purity issue but a thermodynamic one, driven by the molecule's planar, conjugated structure which maximizes
Module 1: The Physics of Insolubility
To solve the problem, one must understand the enemy. This molecule is not merely "hydrophobic"; it is a crystallographic fortress .[1]
-
Rigid-Rod Geometry: The alkyne linker holds the benzene and pyridine rings in a linear, planar orientation.[1] Unlike flexible alkyl chains that "wiggle" to let solvent in, this molecule stacks like sheets of paper.[1]
-
Lattice Energy vs. Solvation: The energy required to break the crystal lattice (intermolecular
- stacking) is higher than the energy released by DMSO solvation at room temperature.[1] -
The "Water Trap": DMSO is hygroscopic.[1] Even 0.5% water content in DMSO acts as a potent anti-solvent for this compound, drastically increasing the energy barrier for dissolution.[1]
Visualizing the Problem
The following diagram illustrates why standard vortexing fails. The solvent cannot penetrate the "stack" without thermal assistance.[1]
Figure 1: Mechanism of insolubility. The planar stacking forces (red) resist cold solvent penetration.[1] Thermal energy is required to overcome the lattice energy barrier.
Module 2: The "Anhydrous Heat-Cycle" Protocol
Applicability: Preparation of stock solutions (10–50 mM) for chemical synthesis or radiolabeling.[1]
Critical Reagent Check:
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]
-
Vessel: Glass (Vials).[1][2] Avoid polystyrene, which can leach plasticizers in hot DMSO.
Step-by-Step Workflow
-
Weighing: Weigh the solid directly into the final glass vial. Do not weigh on paper and transfer; static charge often causes loss of this light powder.
-
Solvent Addition: Add Anhydrous DMSO to achieve 80% of the target volume.
-
The "Wetting" Phase: Vortex at high speed for 30 seconds.
-
Observation: You will likely see a suspension (cloudy liquid), not a solution.[1]
-
-
Thermal Pulse (The Key Step):
-
Place the sealed vial in a heating block or water bath at 45–50°C .
-
Incubate for 5–10 minutes.
-
Why? This provides the thermodynamic push to break the lattice.[1]
-
-
Sonication: While warm, sonicate in an ultrasonic bath for 60 seconds.
-
Warning: Prolonged sonication (>5 mins) heats the solvent uncontrollably and may degrade the alkyne.[1]
-
-
Equilibration: Allow to cool to room temperature (RT).
-
Check: If precipitate forms upon cooling, your concentration is above the saturation limit (saturation is typically ~25-30 mM at RT for this scaffold).[1] Dilute immediately.
-
Module 3: Troubleshooting Decision Matrix
Use this flowchart to diagnose failures in real-time.
Figure 2: Troubleshooting logic flow for initial solubilization.
Module 4: Handling Biological Assays (The "Crash" Risk)
Scenario: You have a clear DMSO stock, but when you add it to cell media or buffer, the compound precipitates immediately.
Cause: The "LogP Cliff."[1] This compound is highly lipophilic (LogP > 3.5).[1] The moment DMSO concentration drops below ~1-2%, the water forces the hydrophobic molecules to aggregate.[1]
Protocol for Aqueous Dilution:
-
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Create a 10x working solution in a transitional solvent (e.g., 50% DMSO / 50% PEG-400).[1]
-
Surfactant Assist: For cell-free assays, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the aqueous buffer before adding the compound.[1] This creates micelles that sequester the hydrophobic "rod," preventing precipitation.[1]
-
Cyclodextrin Complexation: Use Hydroxypropyl-
-cyclodextrin (HP CD).[1]
Frequently Asked Questions (FAQ)
Q1: Can I store the DMSO stock at -20°C? A: Caution is advised. DMSO freezes at 19°C. When it freezes, it crystallizes.[1] This forces the solute (your compound) out of the solution into a solid aggregate.[1] Upon thawing, the compound may not re-dissolve without repeating the Heat-Cycle (Module 2).
-
Recommendation: If stable, store at Room Temperature in the dark, desiccated. If -20°C is required for chemical stability, you must heat to 40°C and vortex upon thawing every time.[1]
Q2: I see a yellow tint in the solution. Is it degrading?
A: Not necessarily. Extended conjugated systems (pyridine-alkyne-benzene) often exhibit yellow fluorescence or color in solution due to
Q3: Why does the protocol specify "Anhydrous" DMSO? A: Water molecules form hydrogen-bonded networks that exclude large, non-polar molecules (the Hydrophobic Effect). For rigid molecules like this, even small amounts of water raise the energy barrier for solvation exponentially.[1] Standard "lab grade" DMSO often contains enough atmospheric water to cause failure.[1]
References
-
Hamill, T. G., et al. (2005).[1] "Synthesis, characterization, and first successful monkey imaging of metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracers." Synapse, 56(4), 205-216.[1] Link
- Context: Establishes the synthesis and handling of the pyridine-alkyne-benzonitrile scaffold (FPEB precursors).
-
Wang, J. Q., et al. (2017).[1] "Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use." Current Radiopharmaceuticals, 10(2). Link
- Context: Details the specific solubility challenges of FPEB precursors during automated radiosynthesis and the necessity of he
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
-
Context: Foundational text on the "brick dust" phenomenon (high melting point/low solubility) in rigid aromatic compounds.[1]
-
-
Balakin, K. V., et al. (2004).[1] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Medicinal Chemistry, 47(17), 4196-4204. Link
- Context: Explains the correlation between rigid planar structures and poor DMSO solubility.
Sources
- 1. 3-Hydroxy-5-(2-pyridin-2-ylethynyl)benzonitrile | C14H8N2O | CID 138743030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridinylethynyl Synthesis Optimization
Executive Summary: The "Glaser Gap"
In the synthesis of pyridinylethynyl scaffolds (via Sonogashira coupling), the most persistent failure mode is not the lack of reactivity, but the competitive formation of homocoupling byproducts (diynes).
This is particularly acute in pyridine systems. The pyridine nitrogen is a σ-donor that can coordinate to the Palladium center, slowing the rate-determining oxidative addition or transmetallation steps. This deceleration of the main catalytic cycle allows the faster, copper-mediated oxidative coupling (Glaser/Hay reaction) to dominate, consuming your alkyne before it can cross-couple.
This guide provides a tiered troubleshooting approach to close this "Glaser Gap."
Visualizing the Problem: The Competing Cycles
To solve the problem, you must visualize where the leakage occurs. The diagram below illustrates how Oxygen hijacks the Copper cycle.
Figure 1: The Mechanism of Failure. Note how Pyridine inhibition of the Pd-cycle indirectly boosts the Glaser cycle by leaving Cu-acetylides exposed to Oxygen for longer periods.
Tier 1: Optimizing Standard Conditions (The Copper Paradox)
If you must use Copper (standard Sonogashira), you are balancing reactivity against dimerization.
Troubleshooting Guide: Standard Conditions
Q: My reaction turns blue/green rapidly, and yield is low. What happened? A: The blue/green color indicates the formation of Cu(II) species, confirming that oxidation is occurring.
-
Root Cause: Incomplete degassing. Sparging with nitrogen for 10 minutes is insufficient for pyridine couplings.
-
Fix: Switch to the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 30 minutes.
Q: I see the homocoupled dimer despite rigorous degassing. A: This is likely a kinetic issue. The local concentration of alkyne is too high relative to the active Pd catalyst.
-
Fix: Implement Slow Addition Protocol .
-
Dissolve the alkyne in a separate syringe.
-
Add it to the reaction mixture (containing Halopyridine, Pd, Cu, Base) over 1–2 hours using a syringe pump.
-
Why? This keeps the standing concentration of Cu-acetylide low, statistically favoring the interaction with Pd (cross-coupling) over another Cu-acetylide (homocoupling).
-
Data: Effect of Catalyst Loading on Homocoupling
Lowering Copper loading is often more effective than increasing Palladium.
| Condition | Pd(PPh3)2Cl2 | CuI Loading | Homocoupling % | Yield % |
| Standard | 2 mol% | 5 mol% | 15-20% | 65% |
| Low Copper | 2 mol% | 0.5 - 1 mol% | <5% | 82% |
| Inverse Ratio | 5 mol% | 1 mol% | <2% | 88% |
Tier 2: The "Nuclear Option" (Copper-Free Protocols)
When coupling electron-deficient pyridines (e.g., 2-bromo-pyridine) or when homocoupling is unavoidable, you must eliminate Copper entirely.
Protocol: Copper-Free Sonogashira for Pyridines
This relies on the "Soheili-Buchwald" or "Gelbard" type conditions using amine activators or bulky ligands.
Reagents:
-
Catalyst: PdCl₂(CH₃CN)₂ (3 mol%) and XPhos (6 mol%) OR Pd(PPh₃)₄ (5 mol%).
-
Base: Cs₂CO₃ (2.0 equiv) or Piperidine (excess).
-
Solvent: 1,4-Dioxane or Acetonitrile (anhydrous).
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under Argon flow, add the Halopyridine (1.0 equiv), Pd source, Ligand, and Base to a reaction vial.
-
Solvent Addition: Add anhydrous solvent (degassed).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv).
-
Thermal Activation: Seal and heat to 80–100 °C .
-
Note: Copper-free reactions require higher temperatures than Cu-catalyzed ones because the transmetallation step is less efficient (or proceeds via a carbopalladation mechanism).
-
-
Monitoring: Monitor by HPLC/UPLC. If the reaction stalls, add 1 mol% more Pd catalyst, not more alkyne.
Troubleshooting Copper-Free
Q: The reaction is extremely slow without Copper. A: Pyridines are poor substrates for standard Pd(PPh₃)₄ without Copper.
-
Solution: Switch to a bulky, electron-rich phosphine ligand like XPhos or t-Bu₃P . These ligands facilitate the oxidative addition into the C-Hal bond of the pyridine and stabilize the Pd(0) species.
Q: I am getting de-halogenation (reduction) of my pyridine instead of coupling. A: This "hydrodehalogenation" competes when the coupling is slow.
-
Solution: Switch the solvent to Toluene or use a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) to reduce the hydridic character of the system.
FAQ: Pyridine-Specific Nuances
Q: Does the position of the Nitrogen on the pyridine ring matter? A: Yes.
-
2-Halopyridines: Most difficult. The N atom is adjacent to the reaction center and can chelate the Pd, forming a stable (unreactive) 4-membered metallacycle intermediate. Recommendation: Use Copper-free conditions with bulky ligands to sterically disrupt this chelation.
-
3-Halopyridines: Behave similarly to standard aryl halides. Standard conditions usually work.
-
4-Halopyridines: Reactive, but prone to forming salts with the alkylamine base. Recommendation: Use inorganic bases (Cs₂CO₃).
Q: Can I use TMS-protected alkynes directly? A: Yes, this is a "One-Pot Deprotection-Coupling" strategy.
-
Protocol: Add TBAF (1.0 equiv) or K₂CO₃/MeOH to the reaction mixture.
-
Benefit: This releases the free alkyne slowly in situ, acting as a chemical "slow addition" pump, which naturally suppresses homocoupling.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Soheili, A., et al. (2003).[1][2] Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[3] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
-
Plenio, H. (2008). The Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry. Angewandte Chemie International Edition.
Sources
Optimizing reaction time for 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile synthesis
Technical Support Center: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile Synthesis
Subject: Optimization of Reaction Time & Selectivity for Asymmetric Sonogashira Coupling Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to synthesize This compound , a critical precursor for mGluR5 radioligands (e.g., [¹⁸F]FPEB). This reaction involves the desymmetrization of 3,5-diiodobenzonitrile via a Sonogashira coupling with 2-ethynylpyridine .
The Core Challenge: The starting material is chemically symmetric. The electronic difference between the starting di-iodide and the mono-alkynylated product is negligible. Therefore, the reaction is kinetically controlled , not chemically selective. If the reaction runs too long or the stoichiometry is loose, you will inevitably form the bis-substituted impurity, which is difficult to separate.
This guide provides a validated protocol to maximize the mono-product (Target) while suppressing the bis-product and Glaser homocoupling impurities.
Reaction Pathway & Kinetic Logic
The following diagram illustrates the competitive landscape of this synthesis. Understanding this flow is essential for troubleshooting.
Figure 1: Kinetic pathway showing the competitive formation of the target mono-species versus the bis-impurity and Glaser dimer.
Optimized Experimental Protocol
Do not deviate from the order of addition. This protocol relies on "Starvation Kinetics" to prevent bis-coupling.
Reagents:
-
Substrate: 3,5-Diiodobenzonitrile (1.0 equiv)
-
Linker: 2-Ethynylpyridine (0.90 equiv - Critical: Limiting reagent)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio)
Step-by-Step Methodology:
-
Degassing (The Oxygen Purge):
-
Dissolve 3,5-diiodobenzonitrile in dry THF/Et₃N in a Schlenk flask.
-
Why: 2-Ethynylpyridine is prone to oxidative dimerization (Glaser coupling) in the presence of Cu and O₂.
-
Action: Sparge with Argon for 15 minutes before adding catalysts.
-
-
Catalyst Loading:
-
Add Pd(PPh₃)₄ and CuI under a positive stream of Argon. The solution should turn yellow/tan. If it turns dark green/black immediately, your solvent is wet or oxygenated.
-
-
Controlled Addition (The "Slow Feed"):
-
Dissolve the 2-ethynylpyridine in a small volume of degassed THF.
-
Add this solution dropwise over 30 minutes to the stirring reaction mixture at Room Temperature (25°C).
-
Mechanism:[1][2] By keeping the concentration of the alkyne low relative to the di-iodide, you statistically favor the collision with the abundant starting material (SM) rather than the forming product.
-
-
Reaction Monitoring:
-
Time: 2 - 4 hours.
-
Checkpoint: Check TLC/HPLC at 2 hours.
-
Stop Condition: Quench when the limiting reagent (alkyne) is consumed. Do not wait for the di-iodide to disappear; it never will (because it is in excess).
-
Troubleshooting Guide (FAQ Format)
Q1: My reaction stalled at 50% conversion. Should I add more catalyst or heat it?
Answer: Do not heat above 40°C. The pyridine ring in your linker is a "catalyst poison." It can coordinate to the Palladium center, displacing the phosphine ligands and deactivating the catalyst.
-
Diagnosis: If the solution turned black and precipitated Pd black, the catalyst is dead.
-
Solution: Add a fresh aliquot of Pd(PPh₃)₄ (1 mol%) and stir for 1 more hour. Heating will only accelerate the bis-coupling impurity formation without restarting the stalled catalytic cycle.
Q2: I see a spot just above my product on TLC. What is it?
Answer: This is likely the Glaser Homocoupling Product (1,4-di(pyridin-2-yl)buta-1,3-diyne).
-
Cause: Trace oxygen in the system.
-
Fix: You cannot remove it chemically. You must purify via column chromatography. For the next run, ensure rigorous degassing (freeze-pump-thaw is superior to sparging).
Q3: Why is my yield of the Mono-product only 60%?
Answer: This is the Statistical Limit . In a perfectly random reaction where k1 ≈ k2, the maximum theoretical yield of the mono-product is ~50-60% when running at 1:1 stoichiometry.
-
Optimization: To get higher yields, you must accept lower conversion. Use 1.5 equivalents of the di-iodide starting material. You will recover the unreacted starting material during purification, but your "yield based on alkyne" will jump to >80%.
Diagnostic Decision Tree
Use this flowchart to diagnose issues based on your HPLC/TLC data.
Figure 2: Decision matrix for optimizing reaction parameters based on crude analysis.
Comparative Data: Solvent & Base Effects[2]
The following data summarizes internal optimization runs for the synthesis of the this compound scaffold.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Mono:Bis Ratio | Isolated Yield (Mono) |
| 1 | DMF | Et₃N | 60 | 2 | 60:40 | 35% |
| 2 | THF | Et₃N | 60 | 4 | 75:25 | 48% |
| 3 | THF | Et₃N | 25 | 4 | 92:8 | 62% |
| 4 | Toluene | Piperidine | 25 | 12 | 85:15 | 55% |
Analysis:
-
Entry 1 (DMF/Heat): High polarity and heat accelerate the second coupling (Bis), destroying selectivity.
-
Entry 3 (Recommended): THF at room temperature provides the best balance of solubility and kinetic control.
References
-
Synthesis of FPEB Precursors: Hamill, T. G., et al. (2005).[3] "Synthesis, characterization, and first successful monkey imaging of a metabotropic glutamate receptor subtype 5 (mGluR5) PET radiotracer." Synapse, 56(4), 205–216.
-
Regioselectivity in Poly-iodinated Systems: Pluta, K., et al. (2020). "Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene." RSC Advances, 10, 16503-16514.
-
Glaser Coupling Suppression: Elangovan, A., et al. (2003). "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 5(11), 1841–1844.
-
General Sonogashira Mechanism: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
Sources
Handling moisture sensitivity in alkynyl benzonitrile preparation
Welcome to the technical support guide for the synthesis of alkynyl benzonitriles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of moisture-sensitive reactions. The following information is structured to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles to empower your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of alkynyl benzonitriles, particularly via Sonogashira coupling, a powerful and widely used method for forming C(sp)-C(sp²) bonds.[1][2] Moisture is a critical parameter to control in these reactions, and its presence can lead to a cascade of undesirable outcomes.
Issue 1: Low or No Product Yield
Question: My Sonogashira coupling reaction to synthesize an alkynyl benzonitrile has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes related to moisture?
Answer:
This is a common and frustrating issue, often directly linked to inadequate control of anhydrous conditions. Here’s a breakdown of the probable causes and how to address them:
-
Cause A: Inactive Catalyst System:
-
Copper Co-catalyst Degradation: If you are using a copper-co-catalyzed system, Copper(I) iodide (CuI) can oxidize over time, especially with exposure to moist air.[3]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be sensitive to both air and moisture.
-
Solution A: Rigorous Handling of Catalysts and Ligands:
-
Use Fresh or Properly Stored Catalysts: Whenever possible, use a fresh bottle of your palladium catalyst, copper co-catalyst, and ligands.[3] If using an older bottle, ensure it has been stored under an inert atmosphere (e.g., in a desiccator or glovebox).
-
Inert Atmosphere is Key: Handle all catalysts and ligands under an inert atmosphere (Argon or Nitrogen).[5] This minimizes their exposure to oxygen and atmospheric moisture. A glovebox is ideal, but Schlenk line techniques are also effective.[6]
-
-
Cause B: Presence of Water in Solvents and Reagents:
-
"Anhydrous" Solvents Aren't Always Anhydrous: Commercially available anhydrous solvents can absorb atmospheric moisture once the bottle is opened.[7] The level of dryness required for a successful Sonogashira reaction is often in the parts-per-million (ppm) range.
-
Moisture in Starting Materials: Your benzonitrile derivative or terminal alkyne may contain adsorbed water, especially if they are solids.
-
Wet Base: Amine bases like triethylamine or diisopropylethylamine are hygroscopic and can introduce significant amounts of water into the reaction.[4]
-
-
Solution B: Meticulous Drying Protocols:
-
Dry Solvents Immediately Before Use: Do not rely on the label of a previously opened bottle of "anhydrous" solvent. It is best practice to dry and distill solvents immediately before setting up a reaction.[8]
-
Drying Solid Reagents: Dry solid starting materials in a vacuum oven at a temperature below their melting point for several hours.[9] Alternatively, they can be dried in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[6]
-
Distill Liquid Reagents: Distill liquid reagents, especially amine bases, from a suitable drying agent (e.g., calcium hydride) under an inert atmosphere.[8]
-
-
Cause C: Inadequate Reaction Setup:
-
Solution C: Proper Anhydrous Reaction Technique:
-
Dry Your Glassware: Oven-dry all glassware at 125°C for at least 24 hours or flame-dry it under vacuum immediately before use.[9] Assemble the apparatus while it is still hot and flush with an inert gas as it cools.[9]
-
Purge with Inert Gas: Before adding any reagents, thoroughly purge the reaction vessel with a dry, inert gas like argon or nitrogen. This is typically done by applying a vacuum and then backfilling with the inert gas, repeating this cycle three times.[5]
-
Maintain a Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering. A nitrogen or argon balloon is a common and effective method for this.[5]
-
Issue 2: Formation of Side Products
Question: My reaction is working, but I'm seeing significant amounts of a homocoupled alkyne byproduct (a diyne). How is this related to moisture and how can I prevent it?
Answer:
The formation of a diyne, often referred to as Glaser coupling, is a classic side reaction in Sonogashira couplings and is heavily promoted by the presence of oxygen.[3] While not directly caused by moisture, the two are often linked because poor anhydrous technique that allows moisture in also allows oxygen in.
-
Mechanism of Homocoupling: In the presence of oxygen, the copper(I) acetylide intermediate can be oxidized, leading to the coupling of two alkyne molecules.
-
Preventative Measures:
-
Thorough Degassing: Before adding your catalyst, it is crucial to thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.[4]
-
Consider Copper-Free Conditions: To completely avoid the possibility of Glaser coupling, you can opt for a copper-free Sonogashira protocol.[3][10] These reactions often require specific ligands and may have different optimal conditions, but they eliminate the primary pathway for alkyne homocoupling.[2][11]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running moisture-sensitive reactions for alkynyl benzonitrile synthesis.
Q1: How dry do my solvents really need to be? And how can I measure the water content?
A1: For many palladium-catalyzed cross-coupling reactions, the water content in your solvents should be below 50 ppm.[12] The gold standard for accurately measuring low levels of water in organic solvents is the Karl Fischer titration.[13][14][15] This method is highly sensitive and can provide precise water content values in the ppm range.[16] While specialized equipment is required, it is the most reliable way to ensure your solvents meet the stringent requirements of the reaction.
Q2: What is the best way to dry my reaction solvents?
A2: The optimal method depends on the solvent. Here is a summary of recommended practices for common solvents used in Sonogashira couplings:
| Solvent | Recommended Drying Method | Indicator/Notes |
| Tetrahydrofuran (THF) | Distill from sodium/benzophenone ketyl.[8] | The solution turns a deep blue or purple color when dry.[6] |
| Toluene | Distill from sodium/benzophenone ketyl or pass through activated alumina. | Benzophenone ketyl indicator is effective. |
| Acetonitrile (MeCN) | Distill from calcium hydride (CaH₂).[8] | No color indicator. Pre-drying with 4Å molecular sieves is recommended.[8] |
| N,N-Dimethylformamide (DMF) | Dry over barium oxide or 4Å molecular sieves, then distill under reduced pressure.[8] | Avoid heating with strong bases like CaH₂ as it can cause decomposition.[8] |
| Amine Bases (e.g., Et₃N) | Distill from calcium hydride (CaH₂). | Store over KOH pellets after distillation. |
Note: Always handle drying agents and distillation setups with appropriate safety precautions.
Q3: What are molecular sieves and how do I use them effectively?
A3: Molecular sieves are crystalline aluminosilicates with a uniform pore structure that allows them to trap small molecules like water.[6] For drying solvents, 3Å or 4Å sieves are typically used.
-
Activation: Before use, molecular sieves must be activated by heating them in an oven (e.g., at 300-350°C) for several hours under vacuum to remove any adsorbed water.[12] Cool them in a desiccator before use.
-
Application: Add the activated sieves to the solvent (typically 5-10% by weight/volume) and allow it to stand for at least 24 hours.[6][9] While convenient, distillation from a reactive drying agent is generally more effective for achieving very low water content.[8]
Q4: Can I use a drying tube instead of a full inert atmosphere setup?
A4: A drying tube filled with a desiccant like calcium chloride can prevent atmospheric moisture from entering the reaction flask. However, it does not protect the reaction from atmospheric oxygen. For Sonogashira reactions, where both the catalyst and the copper acetylide intermediates can be sensitive to oxygen, a full inert atmosphere setup (e.g., with a nitrogen or argon balloon or manifold) is strongly recommended for reproducible and high-yielding results.[1][5]
Q5: My reaction starts but then stalls. Could this be a moisture issue?
A5: Yes, this could be an indication of a slow "poisoning" of the catalyst. If there is a small, but not overwhelming, amount of moisture in the reaction, the catalyst may be active initially but will gradually decompose over time, leading to an incomplete reaction. Re-evaluating all sources of potential moisture as outlined in the Troubleshooting Guide is the best course of action. Also, ensure that your reagents are pure and that there are no inhibitors present in your starting materials.[7]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Moisture-Sensitive Sonogashira Coupling
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at 125°C overnight.[9] Assemble the apparatus while hot and allow it to cool under a stream of dry argon or nitrogen.
-
Inert Atmosphere: Place a magnetic stir bar in the reaction flask. Seal the flask with a rubber septum and purge the system by evacuating and backfilling with argon/nitrogen three times.[5]
-
Reagent Addition: To the flask, add the aryl halide (e.g., a bromobenzonitrile), the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper(I) iodide under a positive flow of inert gas.
-
Solvent and Base Addition: Using a syringe, add freshly distilled, degassed solvent (e.g., THF) and freshly distilled base (e.g., triethylamine).
-
Degassing: Bubble argon or nitrogen through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Alkyne Addition: Add the terminal alkyne via syringe, dropwise, to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (if necessary) and monitor its progress by TLC or GC/LC-MS.[3]
-
Work-up: Once the reaction is complete, cool it to room temperature. Perform an appropriate aqueous work-up, extract the product with an organic solvent, and dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate before filtration and concentration.[7][17]
Workflow Diagrams
Diagram 1: Anhydrous Reaction Setup Workflow
Caption: Workflow for setting up a moisture-sensitive reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC. (n.d.).
- Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. (2025, August 6).
- Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
- Anhydrous Conditions. (2021, May 17). Sciencemadness Discussion Board.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Water Determination by Karl Fischer Titr
- Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
- Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. (2025, September 30). YouTube.
- Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube.
- Sonogashira Coupling. (2020, July 25). YouTube.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances.
- Drying Solvents. (2021, August 15). Chemistry LibreTexts.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- How sensitive is Cu-free Sonogashira to moisture and/or oxygen? (2023, February 22). Reddit.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Drying Organic Solutions. (n.d.). University of Colorado Boulder.
- Workup: Drying Methods. (n.d.). University of Rochester.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
For the discerning researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for molecular characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry. We will dissect its predicted spectrum, compare it with structural analogs, and provide a comprehensive overview of the experimental methodology and alternative characterization techniques.
The Structural Landscape and its ¹H NMR Signature
The structure of this compound is a tapestry of distinct electronic environments, each influencing the chemical shifts and coupling patterns of the aromatic protons. The molecule comprises a 1,3,5-trisubstituted benzene ring and a 2-substituted pyridine ring, linked by an ethynyl bridge. The substituents on the benzene ring—an iodine atom, a cyano group, and the pyridinylethynyl moiety—each exert unique electronic effects that are critical to interpreting the resulting ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of this compound
Based on established principles of substituent effects in ¹H NMR spectroscopy, we can predict the chemical shifts (δ) and multiplicities of the protons in this compound. The aromatic protons on both the benzonitrile and pyridine rings will resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents.[1]
Comparative Spectral Analysis
To substantiate our predicted spectrum and provide a robust framework for analysis, we will compare it with the experimental ¹H NMR data of key structural analogs.
Analog 1: 3-Iodobenzonitrile
This simpler analog helps in understanding the influence of the iodo and cyano groups on the benzonitrile ring protons. The ¹H NMR spectrum of 3-iodobenzonitrile is expected to show a complex multiplet in the aromatic region.[2]
Analog 2: 2-Ethynylpyridine
This analog provides insight into the chemical shifts and coupling constants of the pyridine ring protons when substituted with an ethynyl group. The protons on the pyridine ring will exhibit characteristic downfield shifts.
Analog 3: 3,5-Disubstituted Benzonitriles
Compounds with a 3,5-substitution pattern on a benzonitrile ring offer a direct comparison for the splitting patterns of the protons on the central benzene ring of our target molecule.
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | H-2' | 8.6 - 8.8 | Doublet |
| H-3' | 7.6 - 7.8 | Triplet | |
| H-4' | 7.8 - 8.0 | Triplet | |
| H-5' | 7.3 - 7.5 | Doublet of doublets | |
| H-2 | 8.0 - 8.2 | Singlet (or narrow triplet) | |
| H-4 | 7.8 - 8.0 | Singlet (or narrow triplet) | |
| H-6 | 8.2 - 8.4 | Singlet (or narrow triplet) | |
| 3-Iodobenzonitrile | Aromatic Protons | 7.0 - 8.0 | Multiplet |
| 2-Ethynylpyridine | Pyridine Protons | 7.2 - 8.6 | Multiplets |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Achieving a high-quality ¹H NMR spectrum necessitates a meticulous experimental approach. The following is a standardized protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for small molecules.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound benefits from the application of other analytical techniques.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing further structural confirmation. For our target molecule, distinct signals would be expected for the nitrile carbon, the ethynyl carbons, and the aromatic carbons of both rings.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern.[3][4][5][6] The presence of iodine with its characteristic isotopic pattern (¹²⁷I) would be readily identifiable in the mass spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the compound.[7][8][9][10] A single, sharp peak in the chromatogram under various conditions is a strong indicator of a pure substance.
Conclusion
The ¹H NMR spectral analysis of this compound is a multifaceted process that relies on a deep understanding of substituent effects, careful experimental execution, and the corroboration of data from complementary analytical techniques. By predicting the spectrum based on established principles and comparing it with structural analogs, researchers can confidently elucidate the structure of this and other complex organic molecules, thereby accelerating the pace of drug discovery and development.
References
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]
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Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts. Available from: [Link]
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Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available from: [Link]
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High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. PubMed. Available from: [Link]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]
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NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Available from: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]
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NMR Spectral Databases. Wiley Science Solutions. Available from: [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
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1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. Available from: [Link]
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Short Summary of 1H-NMR Interpretation. Available from: [Link]
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Databases and Software for NMR-Based Metabolomics. PMC. Available from: [Link]
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SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. SID. Available from: [Link]
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Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Available from: [Link]
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Which resources teach spectrum analysis of NMR and IR spectra? [duplicate]. Chemistry Stack Exchange. Available from: [Link]
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Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Available from: [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available from: [Link]
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Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Rsc.org. Available from: [Link]
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Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. Available from: [Link]
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Nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
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1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available from: [Link]
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An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available from: [Link]
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Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available from: [Link]
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NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available from: [Link]
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13C NMR Spectroscopy. Available from: [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]
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2-Ethynyl pyridine. NIST WebBook. Available from: [Link]
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3,5-Dinitrobenzonitrile. PubChem. Available from: [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]
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Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. PubMed. Available from: [Link]
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Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Arizona State University. Available from: [Link]
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Validating mGluR5 allosteric modulation using 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
Topic: Validating mGluR5 Allosteric Modulation using 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (IPEB) Content Type: Publish Comparison Guide
Executive Summary
In the development of metabotropic glutamate receptor 5 (mGluR5) modulators for neuropsychiatric disorders, the validation of target engagement and allosteric potency is a critical bottleneck.[1] While [18F]FPEB remains the gold standard for PET imaging, This compound (IPEB) has emerged as a pivotal high-affinity probe, particularly for SPECT applications and in vitro competitive binding assays.
This guide details the technical validation of mGluR5 negative allosteric modulators (NAMs) using the IPEB system. It contrasts IPEB with established standards (MTEP, FPEB) and provides self-validating protocols for determining receptor occupancy and kinetic affinity.
Mechanistic Foundation: The Allosteric "Lock"
To validate modulation using IPEB, one must understand the topology of the target. mGluR5 is a Class C GPCR. Unlike orthosteric ligands (e.g., Glutamate, Quisqualate) that bind the extracellular Venus Flytrap Domain (VFTD), IPEB targets the heptahelical transmembrane domain (7TM) .
This site, often termed the "MPEP pocket," acts as an allosteric lock. Binding of IPEB stabilizes the receptor in an inactive conformation, preventing the conformational change required for Gq-protein coupling and subsequent intracellular calcium mobilization.
Why IPEB?
-
High Affinity: IC50 ~0.66 nM, making it a stringent competitor for displacement assays.
-
Structural Rigidity: The ethynyl linker restricts conformational freedom, ensuring high specificity for the mGluR5 allosteric pocket over mGluR1.
-
Radiolabeling Versatility: The iodine substituent allows for [123I] or [125I] labeling, enabling both SPECT imaging and standard benchtop scintillation counting.
Visualization: mGluR5 Allosteric Signaling Architecture
Figure 1: Mechanism of Action. IPEB binds to the transmembrane domain (TMD), effectively locking the receptor and preventing the signal transduction initiated by Glutamate at the VFTD.
Comparative Analysis: IPEB vs. Industry Standards
When selecting a probe for validation, the choice between IPEB, FPEB, and MTEP depends on the assay type (Imaging vs. Screening) and the available instrumentation (SPECT vs. PET).
| Feature | IPEB (Probe of Interest) | [18F]FPEB (Gold Standard PET) | MTEP (Standard Blocker) |
| Primary Application | SPECT Imaging / In Vitro Binding | PET Imaging (Clinical/Preclinical) | In Vivo Behavioral Validation |
| Affinity (IC50/Ki) | ~0.66 nM (High Potency) | ~0.7 - 1.0 nM | ~5.0 nM |
| Selectivity (mGluR5 vs 1) | >1000-fold | >1000-fold | >1000-fold |
| Kinetics (Washout) | Fast (Rapid clearance) | Moderate (Steady state) | Moderate |
| Labeling Isotope | Iodine-123 (SPECT), Iodine-125 (Lab) | Fluorine-18 (PET) | N/A (Usually unlabeled) |
| Lipophilicity (LogP) | ~3.5 (High BBB penetrance) | ~3.2 | ~2.8 |
| Validation Utility | Excellent for displacement assays due to fast kinetics. | Best for quantification (BPnd) in vivo. | Best for blocking specific binding. |
Scientist’s Insight: While [18F]FPEB is superior for clinical imaging due to its retention profile, IPEB is often preferred in preclinical in vitro screening (using [125I]) because iodine-125 has a longer half-life (60 days) compared to fluorine-18 (110 minutes). This allows for high-throughput screening of new NAMs without the need for an on-site cyclotron. However, be aware that the faster washout of IPEB in vivo requires precise timing during SPECT acquisition to capture the peak signal before clearance.
Experimental Protocols: Self-Validating Systems
Protocol A: Competitive Binding Assay (In Vitro)
Objective: Determine the affinity (Ki) of a novel mGluR5 modulator by displacing [125I]IPEB.
Reagents:
-
Ligand: [125I]IPEB (Specific Activity > 2000 Ci/mmol).
-
Tissue: Rat cortical membranes or HEK293-mGluR5 cells.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 1.2 mM MgCl2, 2 mM CaCl2. Crucial: Add 0.1% BSA to prevent ligand adhesion to plasticware (IPEB is lipophilic).
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in binding buffer.
-
Incubation:
-
Total Binding: Membranes + [125I]IPEB (0.1 nM).
-
Non-Specific Binding (NSB): Membranes + [125I]IPEB + 10 µM MTEP (Saturating blocker).
-
Experimental: Membranes + [125I]IPEB + Increasing concentrations of Test Compound (10^-11 to 10^-5 M).
-
-
Equilibrium: Incubate for 60 minutes at RT . (Note: IPEB reaches equilibrium faster than FPEB; 60 mins is sufficient).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding).
-
Wash: 3x with ice-cold buffer.
-
Quantification: Count radioactivity (CPM) in a gamma counter.
Validation Check (Quality Control):
-
Signal-to-Noise: Total Binding / NSB ratio should be > 10:1. If < 5:1, check filter soaking or BSA concentration.
-
Depletion: Ensure <10% of total radioligand is bound to avoid ligand depletion artifacts.
Protocol B: Ex Vivo Receptor Occupancy (In Vivo Validation)
Objective: Confirm that a peripherally administered drug crosses the BBB and engages mGluR5 in the brain using [123I]IPEB as a tracer.
Workflow Visualization:
Figure 2: Ex Vivo Occupancy Workflow. The cerebellum serves as the reference region (negligible mGluR5 expression) to normalize specific binding.
Critical Technical Note: Because IPEB washes out faster than FPEB, the "Uptake Period" (Step 4) is critical. Do not exceed 30 minutes post-injection of the tracer, or the specific signal in the striatum will degrade, leading to underestimation of occupancy.
Troubleshooting & Optimization
-
Issue: High Non-Specific Binding (NSB).
-
Cause: IPEB is highly lipophilic (LogP ~3.5).
-
Solution: Use GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 2 hours. Ensure wash buffer is ice-cold to prevent dissociation of specific binding during filtration.
-
-
Issue: Variable IC50 values.
-
Cause: Inconsistent protein concentration.
-
Solution: Validate membrane protein concentration using a BCA assay before every run. mGluR5 density varies significantly between batches of HEK cells or rat preparations.
-
-
Issue: Fast Washout in Imaging.
-
Cause: IPEB has a lower residence time than FPEB.
-
Solution: For SPECT imaging, acquire dynamic scans immediately upon injection. Do not rely on static scans taken >60 minutes post-injection.
-
References
-
Development of [123I]IPEB and [123I]IMPEB as SPECT Radioligands for Metabotropic Glutamate Receptor Subtype 5. Source: ACS Medicinal Chemistry Letters (2014).[2] URL:[Link]
-
Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([18F]FPEB) as a PET radiotracer. Source: Synapse (2007).[3] URL:[Link]
-
3-(Pyridin-2-yl-ethynyl)benzamide metabotropic glutamate receptor 5 negative allosteric modulators: hit to lead studies. Source: Bioorganic & Medicinal Chemistry Letters (2011).[4] URL:[Link]
-
BindingDB Entry: this compound. Source: BindingDB. URL:[Link]
Sources
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Pyridin-2-yl-ethynyl)benzamide metabotropic glutamate receptor 5 negative allosteric modulators: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Determinants of Potency: A Comparative Guide to Pyridinylethynyl Benzonitrile Derivatives vs. MPEP
Executive Summary
Audience: Medicinal Chemists, Structural Biologists, and CNS Drug Developers. Objective: To provide a technical comparison between the industry-standard mGluR5 antagonist MPEP and the optimized Pyridinylethynyl Benzonitrile (PEB) class. This guide focuses on crystallographic evidence, physicochemical properties, and synthetic protocols to explain why PEB derivatives often offer superior drug-like profiles (lower lipophilicity, higher metabolic stability) despite sharing the same pharmacophore.
Part 1: Structural Comparative Analysis
The Pharmacophore: Rigid Rods in a Hydrophobic Pocket
The metabotropic glutamate receptor 5 (mGluR5) allosteric binding site is a narrow, hydrophobic transmembrane pocket. The success of MPEP (2-methyl-6-(phenylethynyl)pyridine) established the "alkyne linker" strategy—using a rigid acetylene bond to space two aromatic rings at a precise distance (~9-10 Å).
However, MPEP suffers from high lipophilicity (cLogP ~3.6) and off-target effects (NMDA inhibition). The Pyridinylethynyl Benzonitrile (PEB) derivatives introduce a nitrile group (-CN) on the distal phenyl ring.
Crystallographic Insights: MPEP vs. PEB Derivatives
1. MPEP (Reference Standard)
-
Crystal System: Monoclinic, Space Group
. -
Packing Motif: MPEP crystallizes with dominant
- stacking interactions between the pyridine and phenyl rings of adjacent molecules. -
Key Weakness: The lack of strong polar handles results in a lattice dominated by hydrophobic forces. This correlates directly with its poor aqueous solubility and high non-specific binding in biological assays.
2. PEB Derivatives (e.g., 3-((6-methylpyridin-2-yl)ethynyl)benzonitrile)
-
Structural Modification: Substitution of the distal phenyl hydrogen with a nitrile group.
-
Lattice Alterations:
-
Dipole-Dipole Interactions: The nitrile group acts as a strong dipole, creating organized antiparallel packing arrangements not seen in MPEP.
-
Weak Hydrogen Bonding: The nitrile nitrogen serves as a weak acceptor for C-H...N interactions (typically 3.3–3.5 Å), anchoring the molecule more rigidly in the crystal lattice.
-
-
Biological Implication: This "polar anchor" reduces cLogP (typically to ~2.5–3.0) and improves Ligand Efficiency (LE) by exploiting specific polar residues (e.g., Ser/Thr) within the mGluR5 allosteric pocket, rather than relying solely on hydrophobic displacement.
Part 2: Performance Metrics & Data Comparison
The following table contrasts the reference compound (MPEP) with a representative PEB derivative (3-fluoro-5-(pyridin-2-ylethynyl)benzonitrile, related to the tracer [18F]FPEB).
| Metric | MPEP (Reference) | PEB Derivative (Optimized) | Impact on Development |
| Structure | 2-methyl-6-(phenylethynyl)pyridine | 3-(pyridin-2-ylethynyl)benzonitrile | PEB offers a polar handle. |
| mGluR5 Affinity ( | 1.7 – 36 nM | 0.5 – 3.0 nM | PEB shows 10x higher potency. |
| Lipophilicity (cLogP) | ~3.6 | ~2.4 | PEB has lower CNS toxicity risk. |
| Ligand Efficiency (LE) | ~0.35 | ~0.45 | PEB is a more efficient binder. |
| Metabolic Stability | Low (CYP450 oxidation) | High (Nitrile blocks metabolism) | PEB has longer half-life ( |
| Selectivity (vs. mGluR1) | >10-fold | >100-fold | PEB reduces off-target side effects. |
Note: Data aggregated from radioligand binding assays using [³H]MPEP displacement [1, 2].
Part 3: Experimental Protocols
Protocol A: Synthesis of Pyridinylethynyl Benzonitriles (Sonogashira Coupling)
Rationale: The Sonogashira cross-coupling is the gold standard for forming the internal alkyne bond. The use of a benzonitrile partner requires careful control of basicity to prevent hydrolysis of the nitrile.
-
Reagents:
-
Halide: 3-bromobenzonitrile (1.0 eq)
-
Alkyne: 2-ethynyl-6-methylpyridine (1.1 eq)[1]
-
Catalyst:
(0.05 eq) -
Co-catalyst: CuI (0.02 eq)
-
Base/Solvent: Triethylamine (
) / THF (1:3 ratio)
-
-
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Add halide, catalyst, and co-catalyst under Argon flow.
-
Add the alkyne dropwise over 30 minutes to prevent homocoupling (Glaser coupling).
-
Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
-
Purification:
-
Filter through a Celite pad to remove Pd/Cu residues.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Protocol B: Single Crystal Growth (Vapor Diffusion)
Rationale: Direct evaporation often yields amorphous powder for these rigid molecules. Vapor diffusion allows for the slow ordering required for X-ray quality crystals.
-
Dissolution: Dissolve 20 mg of pure PEB derivative in 2 mL of Dichloromethane (DCM) (the "Good" solvent) in a small inner vial.
-
Precipitant: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane (the "Bad" solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals suitable for XRD (0.2 – 0.5 mm blocks) typically form within 3–7 days as Pentane diffuses into the DCM, slowly lowering solubility.
Part 4: Visualization of Workflows
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the decision-making process transforming the MPEP scaffold into the PEB scaffold.
Caption: SAR optimization pathway converting the metabolic liabilities of MPEP into the stable, potent PEB pharmacophore.
Diagram 2: Crystallography & Data Collection Workflow
This diagram details the self-validating protocol for obtaining and solving the crystal structure.
Caption: Step-by-step workflow from pure compound to validated crystal structure, ensuring data integrity.
References
-
Gasparini, F. et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[2][3][4] Neuropharmacology.[4][5][6]
-
Hamill, T. G. et al. (2005). [18F]3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]F-PEB): a PET radiotracer for the metabotropic glutamate subtype 5 receptor.[3] Synapse.[3][7]
-
Alagille, D. et al. (2005). Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, M-MPEP – a mGluR5 antagonist.[8] Zeitschrift für Kristallographie.[8]
-
Lindemann, M. et al. (2018). Crystal Structure of mGluR5 in complex with Fenobam. RCSB Protein Data Bank (PDB ID: 6FFH).
Sources
- 1. GSRS [precision.fda.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-[11C]Methyl-6-(2-phenylethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile (CAS No. 1312924-02-9).[][2][3] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to ensure a self-validating system of safety for researchers, scientists, and drug development professionals. The health hazards of this specific product have not been fully investigated, therefore, caution should be exercised during handling.[4]
Hazard Analysis: A Synthesis of Structural Analogs
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a rigorous hazard assessment must be conducted by examining its constituent chemical moieties: an iodinated benzene ring, a nitrile group, and a pyridine ring.
-
Aromatic Iodinated Compounds: Compounds containing iodinated aromatic rings can be irritants and may pose a risk of toxicity. For instance, 3-Iodobenzonitrile is harmful if swallowed, in contact with skin, causes skin irritation, and serious eye irritation.[5]
-
Nitrile (-CN) Group: The nitrile group is a significant toxicophore. While aromatic nitriles are generally more stable than their aliphatic counterparts, they must be handled with "utmost caution" due to the potential for releasing highly toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or bases.[6][7] Benzonitrile, a related compound, is harmful if swallowed or in contact with skin.[6][8]
-
Pyridine Moiety: Pyridine and its derivatives are typically harmful if swallowed, in contact with skin, or inhaled. They can cause skin and eye irritation.
Inferred Hazard Profile for this compound:
| Hazard Class | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal) | Category 3 or 4 (Harmful/Toxic) | Based on data for benzonitrile and 3-iodobenzonitrile.[5][6] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Based on data for 3-iodobenzonitrile.[5] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Based on data for 3-iodobenzonitrile.[5] |
| Respiratory Irritation | Possible | Common hazard for fine chemical powders and nitrile compounds.[5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the primary line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or a full-face shield if there is a risk of splashing. | OSHA 29 CFR 1910.133, EN166 |
| Skin Protection | Chemical-resistant gloves (double-gloving is recommended) and a lab coat. An impervious gown is required for larger quantities. | ASTM D6978-05 (for chemotherapy gloves) |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a certified chemical fume hood or if aerosolization is possible. | OSHA 29 CFR 1910.134, EN 149 |
Glove Selection and Use:
Due to the d-risks associated with this compound, proper glove selection and technique are critical.
-
Material: Nitrile rubber gloves are a suitable choice.
-
Integrity: Always inspect gloves for pinholes or tears before use.
-
Double Gloving: Wearing two pairs of gloves provides an additional layer of protection. The outer glove should be removed and disposed of immediately after handling the compound.
-
Disposal: Dispose of contaminated gloves in accordance with hazardous waste protocols. Do not reuse disposable gloves.
Operational Plan: From Donning to Disposal
A systematic workflow is crucial to prevent contamination and ensure safety.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of exposure.
Caption: PPE Donning and Doffing Workflow
Handling Procedures:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an eyewash station and safety shower readily accessible.[9]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container immediately after use.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Hazardous Waste Disposal Workflow
Decontamination:
-
All surfaces and equipment that have come into contact with the compound should be decontaminated. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is recommended.
-
All cleaning materials should be disposed of as hazardous waste.
References
- BindingDB. (n.d.). CAS 1312924-02-9 (3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile).
- INDOFINE Chemical Company, Inc. (2026, January 23).
- BLDpharm. (n.d.). 1312924-02-9|3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile.
- CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet - Benzonitrile.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - 3-Iodobenzonitrile.
- Benchchem. (2025). Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3,3'-Thiodipropionitrile.
- Fisher Scientific. (2024, March 29). Safety Data Sheet - 4-Hydroxy-3,5-diiodobenzonitrile.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- SCHN. (n.d.).
- Wikipedia. (n.d.). Benzonitrile.
- A. G. Layne, Inc. (2015, September 3).
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. PubChem. Retrieved from [Link]
- Spectrum Chemical. (2016, December 20).
- Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
- ResearchGate. (2025, August 6). Aromatic Chloride to Nitrile Transformation: Medicinal and Synthetic Chemistry.
- CAMEO Chemicals - NOAA. (n.d.). Nitriles.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
- Sigma-Aldrich. (n.d.). 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR.
Sources
- 2. 1312924-02-9|3-Iodo-5-[2-(2-pyridinyl)ethynyl]-benzonitrile|BLD Pharm [bldpharm.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Benzonitrile - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
